Product packaging for Guanadrel Sulfate(Cat. No.:CAS No. 22195-34-2)

Guanadrel Sulfate

Número de catálogo: B1672425
Número CAS: 22195-34-2
Peso molecular: 524.6 g/mol
Clave InChI: RTEVGQJRTFFMLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Guanadrel sulfate is an organic sulfate salt resulting from the reaction of 2 eq. guanadrel with 1 eq. sulfuric acid. A postganglionic adrenergic blocking agent formerly used for the management of hypertension, it has been largely superseded by other drugs less likely to cause orthostatic hypotension (dizzy spells on standing up or stretching). It has a role as an adrenergic antagonist and an antihypertensive agent. It contains a guanadrel(1+).
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
See also: Guanadrel (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40N6O8S B1672425 Guanadrel Sulfate CAS No. 22195-34-2

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19N3O2.H2O4S/c2*11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;1-5(2,3)4/h2*8H,1-7H2,(H4,11,12,13);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEVGQJRTFFMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN=C(N)N.C1CCC2(CC1)OCC(O2)CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40580-59-4 (Parent)
Record name Guanadrel sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045432
Record name Guanadrel sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 76 mg/ml @ 25 °C
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 1055
Record name GUANADREL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline powder, Crystals from methanol/ethanol

CAS No.

22195-34-2
Record name Guanadrel sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanadrel sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANADREL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT147RMO91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GUANADREL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

213.5-215 °C
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 718
Record name GUANADREL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Guanadrel Sulfate: An In-Depth Guide to its Mechanism of Action on Adrenergic Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanadrel sulfate is a postganglionic adrenergic-blocking agent that exerts its antihypertensive effects by disrupting the normal functioning of sympathetic adrenergic neurons. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound. It details the drug's uptake into adrenergic nerve terminals, its interaction with synaptic vesicles, the subsequent depletion of norepinephrine stores, and its ultimate effect on neurotransmission. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for investigating adrenergic neuron blockade, and provides visualizations of the key pathways and processes involved.

Introduction

This compound is an antihypertensive drug that acts as a false neurotransmitter, effectively inhibiting the release of norepinephrine from sympathetic nerve endings.[1][2][3] Its mechanism is closely related to that of guanethidine, though it exhibits a faster onset and shorter half-life.[3][4] Understanding the intricate molecular interactions of guanadrel with adrenergic neurons is crucial for the development of novel therapeutics targeting the sympathetic nervous system. This guide will delve into the core aspects of guanadrel's mechanism of action, supported by experimental evidence and methodologies.

Pharmacodynamics and Pharmacokinetics

Guanadrel's therapeutic effect is a direct consequence of its unique pharmacodynamic and pharmacokinetic properties. The drug is actively transported into the neuron where it interferes with neurotransmitter storage and release.

Pharmacodynamic Properties

The primary pharmacodynamic effect of guanadrel is the reduction of sympathetic tone, leading to decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1] A study on the homologous upregulation of human arterial alpha-adrenergic responses by guanadrel demonstrated a significant reduction in plasma norepinephrine levels and extravascular norepinephrine release rate during guanadrel treatment compared to placebo.[5]

Pharmacokinetic Profile

Guanadrel is readily absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 0.5 to 1.25 hours.[2] The maximum concentration (Cmax) is approximately 42 ± 73 ng/mL.[2] The drug has a mean elimination half-life of about 10 to 12 hours.[2][4] Approximately 50% of an oral dose is excreted unchanged in the urine, while the remainder is metabolized by the liver.[2]

ParameterValueReference
Tmax 0.5 - 1.25 hours[2]
Cmax ~42 ± 73 ng/mL[2]
Half-life ~10 - 12 hours[2][4]
Metabolism Hepatic (approx. 50%)[2]
Excretion Renal (approx. 50% unchanged)[2]
Protein Binding Low (~20%)[1]

Detailed Mechanism of Action

The mechanism of action of this compound can be dissected into three key stages: neuronal uptake, vesicular displacement of norepinephrine, and inhibition of norepinephrine release.

Stage 1: Uptake into Adrenergic Neurons

Guanadrel's journey begins with its transport from the synaptic cleft into the presynaptic adrenergic neuron. This process is not passive; the drug hijacks the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synapse.[1][6] This active transport mechanism concentrates guanadrel within the neuron, setting the stage for its subsequent actions.

cluster_0 Synaptic Cleft cluster_1 Adrenergic Neuron Guanadrel_ext Guanadrel NET Norepinephrine Transporter (NET) Guanadrel_ext->NET Uptake via NET NE_ext Norepinephrine Guanadrel_int Guanadrel NET->Guanadrel_int

Diagram 1: Neuronal Uptake of Guanadrel.
Stage 2: Displacement of Norepinephrine from Vesicles

Once inside the neuron, guanadrel is recognized and transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[7] Within the vesicles, guanadrel displaces norepinephrine from its storage sites.[1][2] This leads to a gradual depletion of the readily releasable pool of norepinephrine.

Stage 3: Inhibition of Norepinephrine Release and "False Neurotransmitter" Action

Upon the arrival of a nerve impulse, the synaptic vesicles fuse with the presynaptic membrane, releasing their contents into the synaptic cleft. In a guanadrel-treated neuron, these vesicles contain a mixture of norepinephrine and guanadrel. Guanadrel itself is released but is pharmacologically inactive at postsynaptic adrenergic receptors.[6] This phenomenon is referred to as "false neurotransmission." The overall effect is a significant reduction in the amount of active norepinephrine released per nerve impulse, leading to diminished sympathetic signaling.[1][3]

cluster_neuron Adrenergic Neuron Terminal cluster_cleft Synaptic Cleft Vesicle {Synaptic Vesicle | { Norepinephrine (NE) |  Guanadrel}} NE_released Norepinephrine Vesicle->NE_released Release upon Nerve Impulse Guanadrel_released Guanadrel (Inactive) Vesicle->Guanadrel_released False Neurotransmission VMAT2 VMAT2 VMAT2->Vesicle:g VMAT2->Vesicle:ne Guanadrel_cytosol Guanadrel (Cytosol) Guanadrel_cytosol->VMAT2 Uptake NE_cytosol Norepinephrine (Cytosol) NE_cytosol->VMAT2 Competitive Uptake Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_released->Postsynaptic_Receptor Binds to Receptor Guanadrel_released->Postsynaptic_Receptor No Binding

Diagram 2: Vesicular Displacement and False Neurotransmission.

Experimental Protocols

The elucidation of guanadrel's mechanism of action has relied on a variety of experimental techniques. Below are outlines of key protocols.

Protocol 1: Norepinephrine Uptake Inhibition Assay

This assay is used to determine the ability of guanadrel to inhibit the norepinephrine transporter (NET).

Objective: To quantify the inhibition of [³H]-norepinephrine uptake into cells expressing NET by guanadrel.

Materials:

  • Human neuroblastoma SK-N-BE(2)C cells (or other cells endogenously or recombinantly expressing NET)

  • 24-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-norepinephrine

  • This compound

  • Desipramine (as a positive control for NET inhibition)

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Plate SK-N-BE(2)C cells in 24-well plates and grow to confluence.

  • Assay Preparation: Wash cells with KRH buffer.

  • Incubation: Add KRH buffer containing various concentrations of this compound or desipramine to the wells.

  • Initiate Uptake: Add [³H]-norepinephrine to each well to a final concentration equivalent to the Kₘ for the transporter (e.g., 416 nM for SK-N-BE(2)C cells).

  • Incubation Period: Incubate the plates at 37°C for a defined period (e.g., 10 minutes).

  • Terminate Uptake: Rapidly wash the cells with ice-cold KRH buffer to remove extracellular [³H]-norepinephrine.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of guanadrel that inhibits 50% of [³H]-norepinephrine uptake (IC₅₀) by non-linear regression analysis.

Protocol 2: Measurement of Norepinephrine Release from Isolated Tissues

This ex vivo protocol assesses the effect of guanadrel on nerve stimulation-induced norepinephrine release.

Objective: To measure the efflux of [³H]-norepinephrine from an isolated tissue preparation (e.g., rat mesenteric artery) following electrical field stimulation in the presence and absence of guanadrel.

Materials:

  • Isolated rat mesenteric artery segments

  • Organ bath system with electrodes for electrical field stimulation

  • Krebs-Henseleit solution

  • [³H]-norepinephrine

  • This compound

  • Fraction collector

  • Scintillation counter

Procedure:

  • Tissue Preparation: Mount segments of the mesenteric artery in an organ bath superfused with Krebs-Henseleit solution.

  • Radiolabeling: Incubate the tissue with [³H]-norepinephrine to label the vesicular stores.

  • Washout: Superfuse the tissue with fresh Krebs-Henseleit solution to remove excess unincorporated radioactivity.

  • Basal Release: Collect fractions of the superfusate to measure basal [³H]-norepinephrine efflux.

  • Stimulation-Induced Release (S1): Apply electrical field stimulation (e.g., 2 Hz for 60 seconds) and collect the superfusate to measure the first stimulation-induced release.

  • Drug Incubation: Introduce this compound into the superfusion medium and incubate for a defined period.

  • Stimulation-Induced Release (S2): Apply a second identical electrical field stimulation in the presence of guanadrel and collect the superfusate.

  • Quantification: Measure the radioactivity in all collected fractions using a scintillation counter.

  • Data Analysis: Calculate the ratio of stimulation-induced release in the presence of guanadrel (S2) to the initial release (S1) to determine the inhibitory effect of the drug.

Protocol 3: VMAT2 Binding Assay

This assay determines the affinity of guanadrel for the vesicular monoamine transporter 2.

Objective: To measure the displacement of a radiolabeled VMAT2 ligand (e.g., [³H]-dihydrotetrabenazine) from synaptic vesicles by guanadrel.

Materials:

  • Isolated synaptic vesicles from rat striatum

  • [³H]-dihydrotetrabenazine ([³H]-DTBZ)

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Vesicle Preparation: Isolate synaptic vesicles from rat striatal tissue by differential centrifugation.

  • Binding Reaction: In a microcentrifuge tube, combine the synaptic vesicle preparation, [³H]-DTBZ, and varying concentrations of this compound in the binding buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the concentration of guanadrel that displaces 50% of the specific [³H]-DTBZ binding (IC₅₀) and calculate the inhibitory constant (Ki).

Summary of Quantitative Data

The following table summarizes key quantitative findings from studies on this compound.

ParameterFindingSpecies/ModelReference
Plasma Norepinephrine Levels Decreased from 1.28 ± 0.09 to 0.85 ± 0.06 nMHuman[5]
Extravascular Norepinephrine Release Rate Decreased from 7.1 ± 0.7 to 4.0 ± 0.2 nmol/min per m²Human[5]
Norepinephrine Depletion (Proliferation of Dentate Gyrus Progenitor Cells) 63% reductionRat[8]
Blood Pressure Reduction (Diastolic) Effective in patients with diastolic BP of 95 to 120 mm HgHuman[5]
Effective Antihypertensive Dosage (Step-Two Therapy) 10 to 30 mg/dayHuman[4]

Conclusion

This compound's mechanism of action on adrenergic neurons is a multi-step process involving active uptake into the neuron, concentration within synaptic vesicles, displacement of norepinephrine, and subsequent release as a false neurotransmitter. This leads to a profound and sustained reduction in sympathetic neurotransmission, which underlies its therapeutic efficacy as an antihypertensive agent. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the pharmacology of adrenergic neuron blocking agents and to design novel therapeutics with improved efficacy and safety profiles.

References

Chemical synthesis and purification of Guanadrel Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Guanadrel Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, an antihypertensive agent. The information is compiled from established scientific literature and patents, offering detailed protocols and quantitative data to support research and development activities in medicinal chemistry and drug manufacturing.

Chemical Synthesis of Guanadrel

The synthesis of guanadrel, chemically known as (1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine, is a multi-step process. The most referenced synthetic route involves the reaction of (1,4-dioxaspiro[4.5]decan-2-yl)methylamine with a guanylating agent. A common and effective method for guanylation is the use of 3,5-dimethylpyrazole-1-carboxamidine nitrate in the presence of a base.

Experimental Protocol for Guanadrel Synthesis

The following protocol is a detailed method for the synthesis of guanadrel:

  • Guanylation Reaction:

    • To a solution of (1,4-dioxaspiro[4.5]decan-2-yl)methylamine (1 equivalent) in a suitable solvent such as ethanol, add 3,5-dimethylpyrazole-1-carboxamidine nitrate (1.1 equivalents).

    • The reaction mixture is stirred at reflux for a specified period, typically several hours, to ensure the completion of the guanylation reaction.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude guanadrel is then subjected to purification to remove unreacted starting materials and byproducts.

Purification of Guanadrel and Formation of this compound

Purification of the synthesized guanadrel is critical to ensure its suitability for pharmaceutical applications. The free base form of guanadrel is typically purified before its conversion to the sulfate salt.

Experimental Protocol for Purification and Salt Formation
  • Purification of Guanadrel Free Base:

    • The crude guanadrel can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of dichloromethane and methanol, to isolate the pure free base.

  • Formation of this compound:

    • The purified guanadrel free base is dissolved in a suitable solvent, for example, ethanol.

    • A stoichiometric amount of sulfuric acid (0.5 equivalents for the hemisulfate salt) dissolved in the same solvent is added dropwise to the guanadrel solution with stirring.

    • The addition of sulfuric acid leads to the precipitation of this compound.

  • Recrystallization of this compound:

    • The precipitated this compound is collected by filtration.

    • For further purification, the salt is recrystallized from a suitable solvent system, such as a mixture of methanol and ether. The solid is dissolved in a minimal amount of hot methanol, and ether is added until turbidity is observed. The solution is then allowed to cool slowly to facilitate the formation of high-purity crystals.

    • The recrystallized this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

ParameterValueReference
Guanadrel Synthesis
Molar Ratio of Amine to Guanylating Agent1 : 1.1General synthetic knowledge
This compound Properties
Melting Point213.5-215 °C[1]

Visualizing the Process

To better illustrate the synthesis and purification workflows, the following diagrams are provided.

Synthesis_of_Guanadrel start_amine (1,4-dioxaspiro[4.5]decan-2-yl)methylamine reflux Reflux start_amine->reflux guanylating_agent 3,5-dimethylpyrazole-1- carboxamidine nitrate guanylating_agent->reflux solvent Ethanol solvent->reflux workup Work-up (Solvent Removal) reflux->workup crude_guanadrel Crude Guanadrel workup->crude_guanadrel

Caption: Synthetic pathway for Guanadrel.

Purification_of_Guanadrel_Sulfate cluster_purification Purification of Free Base cluster_salt_formation Salt Formation and Recrystallization crude_guanadrel Crude Guanadrel column_chromatography Column Chromatography (Silica Gel) crude_guanadrel->column_chromatography pure_guanadrel Pure Guanadrel column_chromatography->pure_guanadrel dissolution Dissolve in Ethanol pure_guanadrel->dissolution sulfuric_acid Add H₂SO₄ (0.5 eq) dissolution->sulfuric_acid precipitation Precipitation sulfuric_acid->precipitation recrystallization Recrystallize (Methanol/Ether) precipitation->recrystallization pure_guanadrel_sulfate Pure this compound recrystallization->pure_guanadrel_sulfate

Caption: Workflow for the purification of Guanadrel and formation of its sulfate salt.

References

Guanadrel Sulfate molecular structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanadrel sulfate, an adrenergic neuron blocking agent, has historically been used as an antihypertensive agent. This document provides a detailed overview of its molecular structure, physicochemical properties, and mechanism of action. It includes a summary of its pharmacokinetic profile and detailed experimental protocols for its synthesis, in vitro assessment of its mechanism of action, and in vivo evaluation of its antihypertensive effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Molecular Structure and Properties

Guanadrel is a guanidine derivative with a spiroketal moiety. The active form is the sulfate salt, which is a white to off-white crystalline powder.

Chemical Structure:

  • Guanadrel (Base):

    • IUPAC Name: 2-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine[1]

    • Chemical Formula: C₁₀H₁₉N₃O₂[1]

    • Molecular Weight: 213.281 g/mol [1]

  • This compound:

    • IUPAC Name: bis(N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine); sulfuric acid[2]

    • Chemical Formula: C₂₀H₄₀N₆O₈S[2]

    • Molecular Weight: 524.63 g/mol [2]

    • CAS Number: 22195-34-2[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of guanadrel and its sulfate salt.

PropertyValueSource
This compound
Physical AppearanceWhite to off-white crystalline powder
Melting Point213.5-215 °C
Solubility in Water (25 °C)76 mg/mL
Guanadrel (Base) - Predicted/Experimental
logP0.6DrugBank Online
pKa (Strongest Basic)12.02 (Predicted)DrugBank Online
Water Solubility1.73 mg/mL (Predicted)DrugBank Online
Pharmacokinetic Properties

Guanadrel is rapidly absorbed from the gastrointestinal tract.[1] The following table outlines its pharmacokinetic parameters in humans.

ParameterValueSource
BioavailabilityRapidly and well absorbed from the gastrointestinal tract.[1]
Peak Plasma Concentration (Tmax)1.5 - 2 hours
Onset of Action0.5 - 2 hours
Peak Hypotensive Effect4 - 6 hours
Duration of Action4 - 14 hours
Protein Binding~20%
MetabolismHepatic (approximately 40-50%)
Elimination Half-LifeBiphasic: Initial phase ~2 hours, Terminal phase ~10-12 hours
ExcretionPrimarily renal (~85% within 24 hours, 40-50% as unchanged drug)

Mechanism of Action

This compound exerts its antihypertensive effect by acting as a postganglionic adrenergic neuron blocking agent.[1] Its mechanism involves the following key steps:

  • Uptake into Sympathetic Neurons: Guanadrel is actively transported into sympathetic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.

  • Displacement of Norepinephrine: Once inside the neuron, guanadrel is concentrated in and slowly displaces norepinephrine from its storage vesicles.[1]

  • Inhibition of Norepinephrine Release: This displacement leads to a depletion of norepinephrine stores and blocks the release of norepinephrine in response to sympathetic nerve stimulation.[1]

  • Reduced Vasoconstriction: The decreased release of norepinephrine at the neuroeffector junction results in reduced stimulation of adrenergic receptors on blood vessels, leading to vasodilation and a decrease in blood pressure.[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of guanadrel at the sympathetic nerve terminal.

Guanadrel_Mechanism cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft NE_vesicle Norepinephrine (NE) in Vesicles NE_cytoplasm Cytoplasmic NE NE_vesicle->NE_cytoplasm Normal Release NE_synapse Norepinephrine NE_cytoplasm->NE_synapse Release (Blocked) Guanadrel_cytoplasm Guanadrel Guanadrel_cytoplasm->NE_vesicle Displaces NE NET Norepinephrine Transporter (NET) NET->Guanadrel_cytoplasm NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Causes Guanadrel_extracellular Guanadrel_extracellular->NET Uptake NE_reuptake

Caption: Mechanism of action of Guanadrel at the sympathetic neuron.

Experimental Protocols

Synthesis of this compound

Note: For precise, step-by-step instructions, it is imperative to consult the full text of U.S. Patent 3,547,951.

In Vitro Norepinephrine Transporter (NET) Uptake Assay

This protocol is designed to assess the inhibitory effect of guanadrel on the norepinephrine transporter.

Objective: To determine the IC₅₀ of guanadrel for the inhibition of norepinephrine uptake in cells expressing the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine

  • This compound

  • Desipramine (as a positive control)

  • Scintillation fluid and vials

  • Scintillation counter

Methodology:

  • Cell Culture: Culture hNET-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells in a 24-well plate at a density of 200,000 cells/well and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells with KRH buffer. Prepare serial dilutions of this compound and desipramine in KRH buffer.

  • Inhibition Assay:

    • Add the different concentrations of guanadrel or desipramine to the wells.

    • Add [³H]-Norepinephrine to a final concentration approximately equal to its Kₘ value (e.g., 400 nM).

    • Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of guanadrel that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC₅₀) by non-linear regression analysis.

Experimental Workflow Diagram:

NET_Assay_Workflow start Start culture_cells Culture hNET-HEK293 cells start->culture_cells plate_cells Plate cells in 24-well plates culture_cells->plate_cells prepare_reagents Prepare serial dilutions of Guanadrel and [3H]-NE plate_cells->prepare_reagents add_compounds Add Guanadrel and [3H]-NE to cells prepare_reagents->add_compounds incubate Incubate at room temperature add_compounds->incubate wash_cells Wash cells with ice-cold buffer to stop uptake incubate->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells scintillation_count Perform scintillation counting lyse_cells->scintillation_count analyze_data Analyze data and calculate IC50 scintillation_count->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro Norepinephrine Transporter (NET) uptake assay.

In Vivo Evaluation of Antihypertensive Effect in a Rodent Model

This protocol outlines a method for assessing the blood pressure-lowering effects of this compound in spontaneously hypertensive rats (SHR).

Objective: To evaluate the dose-dependent effect of orally administered this compound on systolic and diastolic blood pressure in conscious, freely moving SHRs.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Telemetry system for blood pressure monitoring (implantable transducers) or tail-cuff plethysmography system

  • Oral gavage needles

Methodology:

  • Animal Acclimatization and Surgical Implantation (Telemetry):

    • Acclimatize male SHRs (12-14 weeks old) to the housing conditions for at least one week.

    • Surgically implant telemetry transducers into the abdominal aorta for continuous blood pressure monitoring. Allow for a recovery period of at least one week.

  • Baseline Blood Pressure Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 24 hours before drug administration.

  • Drug Administration:

    • Prepare solutions of this compound in the vehicle at various concentrations.

    • Administer a single oral dose of this compound or vehicle to different groups of rats via oral gavage.

  • Blood Pressure Monitoring: Continuously monitor SBP, DBP, and HR for at least 24 hours post-administration.

  • Data Analysis:

    • Calculate the change in SBP, DBP, and HR from baseline for each treatment group.

    • Determine the time to peak effect and the duration of action.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-response relationship.

Logical Relationship Diagram for In Vivo Study:

InVivo_Study_Logic hypothesis Hypothesis: Guanadrel lowers blood pressure in SHRs animal_model Select Animal Model: Spontaneously Hypertensive Rats (SHRs) hypothesis->animal_model bp_measurement Method of BP Measurement: Telemetry or Tail-Cuff animal_model->bp_measurement drug_prep Prepare this compound and Vehicle bp_measurement->drug_prep dosing Administer single oral doses (Vehicle, Dose 1, Dose 2, Dose 3) drug_prep->dosing data_collection Monitor Blood Pressure and Heart Rate continuously for 24h dosing->data_collection data_analysis Calculate change from baseline and perform statistical analysis data_collection->data_analysis conclusion Conclusion: Determine dose-dependent antihypertensive effect data_analysis->conclusion

Caption: Logical flow of an in vivo study on Guanadrel's antihypertensive effects.

Conclusion

This compound is a potent antihypertensive agent with a well-defined mechanism of action involving the blockade of adrenergic neurons. This guide provides a comprehensive summary of its chemical and pharmacological properties, along with detailed protocols for its study. While it has been largely superseded in clinical practice due to side effects such as orthostatic hypotension, it remains a valuable tool for researchers studying the sympathetic nervous system and adrenergic pharmacology.

References

Guanadrel Sulfate as a Substitute Neurotransmitter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanadrel sulfate is a postganglionic adrenergic-blocking agent that has been utilized as an antihypertensive medication. Its mechanism of action is predicated on the "substitute neurotransmitter" or "false neurotransmitter" theory. This guide provides a detailed examination of this theory, consolidating available data on its mechanism, pharmacokinetics, and the experimental approaches used to elucidate its function. Guanadrel is actively transported into sympathetic neurons via the norepinephrine transporter (NET), where it is subsequently concentrated in synaptic vesicles, displacing norepinephrine. Upon nerve stimulation, guanadrel is released into the synaptic cleft instead of norepinephrine. As guanadrel has no significant agonist activity at adrenergic receptors, this process results in a reduction of sympathetic tone and a consequent lowering of blood pressure. This document outlines the key signaling pathways, summarizes relevant data, and describes generalized experimental protocols for studying compounds with this mechanism of action.

Introduction

This compound is a guanidine derivative that exerts its antihypertensive effects by interfering with the function of the sympathetic nervous system.[1][2] Unlike receptor antagonists that block the action of neurotransmitters at the postsynaptic membrane, guanadrel acts at the presynaptic terminal of adrenergic neurons.[3] The core of its therapeutic action lies in its ability to act as a substitute for the endogenous neurotransmitter, norepinephrine.[4][5] This document serves as a technical resource for researchers and professionals in drug development, providing a comprehensive overview of the substitute neurotransmitter theory as it pertains to this compound.

The Substitute Neurotransmitter Theory of this compound

The central hypothesis for the mechanism of action of this compound is its role as a false neurotransmitter. This theory can be broken down into a series of sequential steps, each of which is critical for its overall pharmacological effect.

  • Neuronal Uptake: Guanadrel is recognized and transported from the synaptic cleft into the cytoplasm of adrenergic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.[1][6][7]

  • Vesicular Sequestration: Once inside the neuron, guanadrel is actively transported into synaptic vesicles by the vesicular monoamine transporter (VMAT). In this process, it competes with and displaces norepinephrine from its storage sites within these vesicles.[1][6]

  • Depletion of Norepinephrine: Over time, the continued uptake and vesicular sequestration of guanadrel lead to a significant depletion of norepinephrine stores within the sympathetic nerve terminals.[8]

  • Release upon Stimulation: When an action potential reaches the nerve terminal, it triggers the fusion of synaptic vesicles with the presynaptic membrane. Due to its accumulation in these vesicles, guanadrel is released into the synaptic cleft in place of norepinephrine.[3][4]

  • Lack of Postsynaptic Activity: Guanadrel does not bind effectively to postsynaptic alpha- or beta-adrenergic receptors. Therefore, its release does not elicit a physiological response, leading to a net reduction in sympathetic neurotransmission.[3]

Signaling Pathway Diagram

Guanadrel_Mechanism cluster_synapse Synaptic Cleft cluster_neuron Adrenergic Neuron Terminal cluster_vesicle Synaptic Vesicle Guanadrel_ext Guanadrel Adrenergic_Receptor Adrenergic Receptor Guanadrel_ext->Adrenergic_Receptor No significant binding NET Norepinephrine Transporter (NET) Guanadrel_ext->NET Uptake NE_ext Norepinephrine NE_ext->Adrenergic_Receptor Binding & Activation NE_ext->NET Reuptake Guanadrel_int Guanadrel NET->Guanadrel_int VMAT VMAT Guanadrel_int->VMAT Sequestration NE_int Norepinephrine NE_int->VMAT Sequestration Guanadrel_vesicle Guanadrel VMAT->Guanadrel_vesicle NE_vesicle Norepinephrine VMAT->NE_vesicle Guanadrel_vesicle->Guanadrel_ext Release upon Stimulation NE_vesicle->NE_int Displacement

Caption: Mechanism of this compound as a substitute neurotransmitter.

Quantitative Data

Table 1: Pharmacokinetic Properties of this compound
ParameterValueReference(s)
Absorption Rapidly and almost completely absorbed orally.[5]
Peak Plasma Concentration 1.5 - 2 hours post-oral administration.[5]
Protein Binding Approximately 20%[5]
Metabolism 40-50% metabolized in the liver.[5]
Half-life (initial phase) ~2 hours (range: 1-4 hours)[5]
Half-life (elimination) ~10-12 hours (range: 5-45 hours)[2][5]
Table 2: Comparative Clinical Efficacy and Side Effects
DrugPatient PopulationKey Efficacy FindingsCommon Side EffectsReference(s)
This compound Mild to moderate hypertensionComparable efficacy to guanethidine and methyldopa.Less orthostatic dizziness and diarrhea than guanethidine; fewer CNS side effects than methyldopa.[2][9]
Guanethidine Sulfate Essential hypertensionSimilar blood pressure reduction to guanadrel.Higher frequency of orthostatic faintness and diarrhea compared to guanadrel.[9]
Methyldopa Mild to moderate hypertensionSimilar blood pressure control to guanadrel.More frequent and severe drowsiness compared to guanadrel.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for guanadrel are not extensively reported in readily accessible modern literature. However, based on studies of guanadrel and analogous compounds like guanethidine, the following sections describe the general methodologies employed.

In Vitro Norepinephrine Uptake Assays

These assays are fundamental to demonstrating the interaction of a compound with the norepinephrine transporter.

Objective: To quantify the ability of guanadrel to inhibit the uptake of norepinephrine into cells expressing NET.

General Methodology:

  • Cell Culture: Use of cultured sympathetic neurons or cell lines stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).[10]

  • Radiolabeling: Utilize radiolabeled norepinephrine, typically [3H]-norepinephrine, as a tracer.

  • Inhibition Assay:

    • Cells are pre-incubated with varying concentrations of this compound.

    • [3H]-norepinephrine is added to initiate the uptake reaction.

    • The incubation is carried out for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped by rapid washing with ice-cold buffer to remove extracellular [3H]-norepinephrine.

  • Quantification: The amount of intracellular [3H]-norepinephrine is quantified by liquid scintillation counting.

  • Data Analysis: The results are used to calculate the IC50 value of guanadrel for norepinephrine uptake inhibition.

Norepinephrine Displacement and Release Studies

These experiments aim to demonstrate that guanadrel displaces norepinephrine from storage vesicles and can be released upon neuronal stimulation.

Objective: To measure the release of pre-loaded [3H]-norepinephrine from sympathetic neurons after exposure to guanadrel and subsequent stimulation.

General Methodology:

  • Tissue/Cell Preparation: Isolated tissues with rich sympathetic innervation (e.g., rat mesenteric artery) or cultured sympathetic neurons are used.[11]

  • Loading with Radiolabel: The preparation is incubated with [3H]-norepinephrine to label the vesicular stores.

  • Washout: A washout period with fresh buffer is performed to remove excess extracellular radiolabel.

  • Guanadrel Incubation: The preparation is then incubated with this compound.

  • Stimulation: Neuronal stimulation is induced, typically by electrical field stimulation or by a depolarizing agent like high potassium concentration.

  • Sample Collection: The superfusate is collected in fractions before, during, and after stimulation.

  • Quantification: The amount of [3H]-norepinephrine in each fraction is determined by scintillation counting to assess its release.

In Vivo Animal Studies

Animal models are used to study the overall physiological effects of guanadrel on blood pressure and catecholamine levels.

Objective: To determine the effect of guanadrel administration on plasma catecholamine levels and blood pressure in an animal model of hypertension.

General Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model.

  • Drug Administration: this compound is administered to the animals, typically orally.

  • Blood Pressure Monitoring: Blood pressure is monitored continuously or at regular intervals using telemetry or tail-cuff methods.

  • Blood Sampling: Blood samples are collected at various time points after drug administration.[12]

  • Catecholamine Analysis: Plasma is separated, and the concentrations of norepinephrine and epinephrine are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[12][13]

  • Data Analysis: Changes in blood pressure and plasma catecholamine levels are correlated with the dose and time course of guanadrel administration.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Prepare NET-expressing cells or sympathetic neurons Uptake_Assay [3H]-Norepinephrine Uptake Inhibition Assay Cell_Culture->Uptake_Assay Release_Assay Norepinephrine Displacement/Release Assay Cell_Culture->Release_Assay IC50 Determine IC50 for NET inhibition Uptake_Assay->IC50 Displacement_Data Quantify NE displacement and release Release_Assay->Displacement_Data Efficacy Assess antihypertensive efficacy IC50->Efficacy Correlate NE_Depletion Confirm norepinephrine depletion Displacement_Data->NE_Depletion Correlate Animal_Model Select animal model (e.g., SHR rats) Drug_Admin Administer this compound Animal_Model->Drug_Admin BP_Monitoring Monitor Blood Pressure Drug_Admin->BP_Monitoring Plasma_Analysis Measure Plasma Catecholamines (HPLC) Drug_Admin->Plasma_Analysis BP_Monitoring->Efficacy Plasma_Analysis->NE_Depletion

Caption: Generalized workflow for characterizing a substitute neurotransmitter.

Conclusion

The theory of this compound acting as a substitute neurotransmitter is well-supported by a consistent body of qualitative evidence. Its uptake via the norepinephrine transporter, subsequent displacement of norepinephrine from vesicular stores, and release as an inert substitute provide a clear and logical framework for its sympatholytic and antihypertensive effects. However, for a comprehensive understanding and for the development of novel agents with a similar mechanism of action, a more detailed quantitative characterization is necessary. Future research could focus on utilizing modern pharmacological techniques to determine precise binding affinities and to directly visualize and quantify the kinetics of guanadrel uptake, storage, and release at the single-neuron level. Such data would be invaluable for refining our understanding of this class of drugs and for the rational design of new therapeutics targeting the sympathetic nervous system.

References

In Vitro Binding Affinity of Guanadrel Sulfate to the Norepinephrine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Guanadrel Sulfate and the Norepinephrine Transporter

Guanadrel is a postganglionic adrenergic blocking agent that has been used in the treatment of hypertension.[1][2][3] Its therapeutic effect is achieved by reducing sympathetic tone. The primary molecular target of guanadrel is the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of proteins.[1][4] NET is a crucial membrane transport protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating noradrenergic signaling.[4][5] Guanadrel's interaction with NET is unique in that it acts as a substrate for the transporter.[1]

This compound and Norepinephrine Transporter Interaction

This compound is actively transported into sympathetic neurons via the norepinephrine transporter.[2][6] Once inside the neuron, it is concentrated in storage vesicles, where it gradually displaces norepinephrine. This leads to a depletion of norepinephrine stores and a reduction in the amount of neurotransmitter released upon nerve stimulation.[2] This mechanism effectively blunts the sympathetic response, leading to vasodilation and a decrease in blood pressure. While this interaction is well-established, quantitative in vitro binding affinity data remains elusive in publicly accessible literature.

Data Presentation: Interaction of Guanadrel and Other Ligands with the Norepinephrine Transporter

To provide context for the interaction of guanadrel with NET, the following table summarizes its known mechanism and includes quantitative binding affinity data for well-characterized NET inhibitors, desipramine and nisoxetine.

CompoundInteraction Type with NETKi (nM)Kd (nM)Reference
This compound Substrate, competitive inhibitor of norepinephrine uptakeNot AvailableNot Available[1][2]
Desipramine Inhibitor0.49 - 3.5Not Available[7][8]
Nisoxetine Potent and selective inhibitor1.40.76[9][10]

Experimental Protocols for Assessing NET Interaction

The following are detailed, generalized protocols for common in vitro assays used to characterize the interaction of compounds with the norepinephrine transporter.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the norepinephrine transporter.

Materials:

  • Cell membranes prepared from cells stably expressing human NET (e.g., HEK293-hNET cells)

  • Radioligand (e.g., [3H]nisoxetine or [3H]desipramine)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of a known NET inhibitor like desipramine)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing NET in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of a known inhibitor). The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Norepinephrine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a labeled substrate (e.g., [3H]norepinephrine) into cells expressing the norepinephrine transporter.

Materials:

  • Cells stably expressing human NET (e.g., HEK293-hNET or SK-N-BE(2)M17 cells)

  • Labeled substrate (e.g., [3H]norepinephrine)

  • Test compound (this compound)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Inhibitor for non-specific uptake (e.g., a high concentration of desipramine)

  • 96-well cell culture plates

  • Scintillation fluid

  • Microplate scintillation counter or appropriate fluorescence plate reader if using a fluorescent substrate.

Procedure:

  • Cell Culture: Plate the NET-expressing cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound (this compound) or vehicle for a specified time.

  • Uptake Initiation: Add the labeled substrate (e.g., [3H]norepinephrine) to each well to start the uptake reaction. Incubate for a short period at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the rate of uptake at each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the substrate uptake (IC50).

Visualizations

Mechanism of Action of this compound

Guanadrel_Mechanism cluster_presynaptic Presynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Blocked Guanadrel_int Guanadrel Guanadrel_ext This compound Guanadrel_ext->NET 1. Transport into neuron Vesicle Synaptic Vesicle NE_int Norepinephrine NE_int->Vesicle 3. Displacement of NE Guanadrel_int->Vesicle 2. Sequestration in vesicles

Caption: Mechanism of this compound at the Sympathetic Nerve Terminal.

Experimental Workflow for a Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare NET-expressing cell membranes Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compound, and Buffers Reagent_Prep->Incubation Filtration Separate bound and free ligand by filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity using scintillation counting Washing->Counting Calculation Calculate % inhibition and determine IC50 Counting->Calculation Conversion Convert IC50 to Ki using Cheng-Prusoff equation Calculation->Conversion

Caption: Workflow of a Competitive Radioligand Binding Assay for NET.

Conclusion

This compound exerts its antihypertensive effects through a direct interaction with the norepinephrine transporter, acting as a substrate that leads to the depletion of neuronal norepinephrine. While quantitative in vitro binding affinity data for guanadrel is not currently available, its mechanism of action is well-characterized. The experimental protocols provided in this guide offer a framework for researchers to conduct their own in vitro studies to further elucidate the binding properties of guanadrel or other novel compounds targeting the norepinephrine transporter. The visualizations included aim to provide a clear conceptual understanding of both the molecular mechanism and the experimental procedures involved in the study of NET ligands. Further research is warranted to quantitatively define the binding affinity of this compound to the norepinephrine transporter.

References

Guanadrel Sulfate: A Technical Guide to Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides an in-depth analysis of the physicochemical properties and solubility of Guanadrel Sulfate, an adrenergic neuron-blocking agent. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its core chemical and physical characteristics.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1. The compound is the sulfate salt of guanadrel, with a molecular formula of (C₁₀H₁₉N₃O₂)₂·H₂SO₄ and a corresponding molecular weight of approximately 524.6 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine;sulfuric acid[3]
Molecular Formula (C₁₀H₁₉N₃O₂)₂·H₂SO₄[1][2]
Molecular Weight 524.6 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 213.5–215 °C[1]
pKa (Strongest Basic) 12.56 (Predicted)
LogP 0.6 (Guanadrel base)
Hygroscopicity Data not available. USP "loss on drying" specification is ≤ 0.5%.[4]
Polymorphism No specific studies on polymorphism were identified in the literature.

Solubility Profile

The solubility of a drug substance is a critical factor influencing its bioavailability and formulation development. An experimental value for the aqueous solubility of this compound has been reported as 76 mg/mL at 25 °C.[1] Other sources provide predicted aqueous solubility values that are considerably lower. It is also reported to be soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[3]

Table 2: Solubility of this compound

SolventSolubilityTemperatureSource(s)
Water 76 mg/mL (Experimental)25 °C[1]
Dimethylformamide (DMF) 30 mg/mLNot Specified[3]
Dimethyl sulfoxide (DMSO) 30 mg/mLNot Specified[3]
Ethanol 30 mg/mLNot Specified[3]

Experimental Methodologies

Detailed experimental protocols specific to this compound are not extensively published. However, standard methodologies for determining key physicochemical properties are well-established.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess this compound to a vial B Add a known volume of the solvent (e.g., water) A->B C Seal vial and place in a shaker bath at constant temp (e.g., 25°C or 37°C) B->C D Agitate for a set period (e.g., 24-48 hours) to ensure equilibrium C->D E Filter or centrifuge the suspension to remove undissolved solid D->E F Extract a clear aliquot of the saturated solution E->F G Analyze concentration using a validated method (e.g., HPLC, UV-Vis) F->G

Caption: Workflow for the shake-flask solubility determination method.

Protocol:

  • Preparation: An excess amount of this compound is added to a vial to ensure that a saturated solution is formed.

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment for a sufficient period to reach equilibrium between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered or centrifuged to separate the solid phase from the liquid phase.

  • Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol for compounds with limited aqueous solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized titrant (e.g., HCl or NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).

Mechanism of Action

This compound exerts its antihypertensive effect by acting as a false neurotransmitter. It is taken up by adrenergic neurons and displaces norepinephrine from storage vesicles. This leads to a depletion of norepinephrine and a subsequent reduction in sympathetic nerve stimulation, resulting in vasodilation and a decrease in blood pressure.

Signaling Pathway for this compound's Antihypertensive Action

G cluster_neuron Sympathetic Neuron Terminal cluster_effector Effector Cell (e.g., Smooth Muscle) G This compound (in circulation) NE_pump Norepinephrine Transporter (NET) G->NE_pump Uptake G_in Guanadrel NE_pump->G_in Vesicle Storage Vesicle NE_released Released NE Vesicle->NE_released Reduced Release NE Norepinephrine (NE) NE->Vesicle Stored G_in->Vesicle Displaces NE Receptor Adrenergic Receptor NE_released->Receptor Binding Response Vasoconstriction Receptor->Response Activation

Caption: Guanadrel is taken up into the neuron, displacing norepinephrine from vesicles, leading to reduced release and decreased vasoconstriction.

This technical guide provides a summary of the currently available information on the physicochemical properties and solubility of this compound. For further detailed analysis, direct experimental determination under specific laboratory conditions is recommended.

References

Guanadrel Sulfate uptake mechanism in sympathetic neurons

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Uptake Mechanism of Guanadrel Sulfate in Sympathetic Neurons

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a postganglionic adrenergic neuron-blocking agent historically used for the management of hypertension. Its therapeutic effect is contingent upon its selective uptake and concentration within peripheral sympathetic neurons. This document provides a detailed examination of the molecular mechanisms governing this uptake process, focusing on the key transporters involved. It includes a summary of the available data, detailed experimental protocols for studying neurotransmitter uptake, and visual diagrams of the relevant pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Uptake Mechanism

The primary mechanism by which Guanadrel exerts its pharmacological effect is initiated by its transport from the extracellular space into the cytoplasm of sympathetic neurons. This process is not passive but is mediated by an active transport system.

The Role of the Norepinephrine Transporter (NET)

Guanadrel is recognized and transported by the Norepinephrine Transporter (NET) , also known as Solute Carrier Family 6 Member 2 (SLC6A2).[1][2] NET is a sodium- and chloride-dependent transporter responsible for the high-affinity reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a critical step for terminating neurotransmission.[1][3]

Guanadrel acts as a "false neurotransmitter." It is a substrate for NET and competitively inhibits the reuptake of norepinephrine.[4][5] The uptake of Guanadrel into the neuron is therefore dependent on the same ion gradients that drive norepinephrine transport.[1] This active transport allows Guanadrel to accumulate inside the sympathetic neuron at concentrations much higher than in the plasma.

Intraneuronal Sequestration and Action

Once inside the neuron, Guanadrel is further transported from the cytoplasm into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT) .[6] This sequestration into storage vesicles is a crucial step. Within the vesicles, Guanadrel slowly displaces norepinephrine from its storage sites.[4][5][7] This leads to two primary outcomes:

  • Depletion of Norepinephrine Stores: Over time, the vesicular stores of norepinephrine are significantly diminished.

  • Inhibition of Neurotransmitter Release: When a nerve impulse arrives at the terminal, the vesicles release their contents. With Guanadrel occupying the vesicles, the amount of norepinephrine released into the synaptic cleft is drastically reduced, leading to a blockade of sympathetic neurotransmission.[5][7]

This entire process effectively creates a chemical sympathectomy, reducing vascular resistance and lowering blood pressure.[8]

Data Presentation: Transporter and Ligand Properties

While specific kinetic values (K_m, V_max) for Guanadrel transport by NET are not detailed in the provided search results, the characteristics of the transporter can be understood from its interaction with the endogenous substrate, norepinephrine, and known inhibitors.

Table 1: Properties of Key Proteins in Guanadrel Uptake

Protein NameGene NameFunctionRole in Guanadrel Action
Norepinephrine Transporter (NET)SLC6A2Na+/Cl--dependent reuptake of norepinephrine from the synaptic cleft.[1]Actively transports Guanadrel into the sympathetic neuron.[9][10]
Vesicular Monoamine Transporter (VMAT)SLC18A1/2Transports monoamines (e.g., norepinephrine, dopamine) from the cytoplasm into synaptic vesicles.[6]Sequesters Guanadrel into synaptic vesicles, leading to norepinephrine displacement.[6]

Table 2: Examples of NET Ligands and Their Interaction

CompoundClassMechanism of Interaction with NETClinical Relevance to Guanadrel
Guanadrel Adrenergic Neuron BlockerSubstrate; transported into the neuron.[4][5]The primary mechanism of action relies on this transport.
Norepinephrine Endogenous NeurotransmitterPrimary endogenous substrate for transport.[3]Guanadrel competes with norepinephrine for uptake via NET.[4]
Guanethidine Adrenergic Neuron BlockerSubstrate; transported into the neuron.[2][10]A similar-acting drug whose uptake is also blocked by NET inhibitors.[10]
Desipramine Tricyclic AntidepressantPotent inhibitor of NET; blocks the transporter.[10][11]Can antagonize the antihypertensive effects of Guanadrel by preventing its neuronal uptake.[10]
Cocaine PsychostimulantInhibitor of NET; blocks the transporter.[6]Blocks the reuptake of norepinephrine and would be expected to block Guanadrel uptake.

Visualization of Pathways and Workflows

Signaling Pathway for Guanadrel Uptake and Action

Guanadrel_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intraneuronal Sympathetic Neuron Cytoplasm cluster_vesicle Synaptic Vesicle Guanadrel Guanadrel NET Norepinephrine Transporter (NET) Guanadrel->NET Uptake NE_ext Norepinephrine NE_ext->NET Reuptake (Competition) VMAT VMAT NET->VMAT Transport to Vesicle Guan_ves Sequestered Guanadrel VMAT->Guan_ves Sequestration NE_ves Stored Norepinephrine NE_disp Displaced Norepinephrine NE_ves->NE_disp Guan_ves->NE_ves Displaces TCA Tricyclic Antidepressants TCA->NET Blocks

Caption: Guanadrel uptake via NET and subsequent displacement of norepinephrine.

Experimental Workflow for a Neurotransmitter Uptake Assay

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis arrow arrow start_node Start: Cell Culture (e.g., PC12, SH-SY5Y, or primary neurons) seed_plate Seed Cells into Microplate (e.g., 96-well) start_node->seed_plate incubate_cells Incubate Overnight to Form Monolayer seed_plate->incubate_cells pre_incubate Pre-incubation: Add test compounds (inhibitors) or vehicle control incubate_cells->pre_incubate add_substrate Initiate Uptake: Add radiolabeled substrate (e.g., ³H-Norepinephrine) +/- unlabeled Guanadrel pre_incubate->add_substrate incubate_uptake Incubate at 37°C (e.g., 10-30 minutes) add_substrate->incubate_uptake terminate_uptake Terminate Uptake: Rapid aspiration of medium and washing with ice-cold buffer incubate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells measure_signal Measure Radioactivity (Scintillation Counting) lyse_cells->measure_signal analyze_data Data Analysis: Calculate specific uptake, IC₅₀, K_m, V_max measure_signal->analyze_data end_node End: Report Results analyze_data->end_node

Caption: A typical experimental workflow for a radiolabeled uptake assay.

Experimental Protocols

The following protocols are generalized methodologies for quantifying the uptake of neurotransmitters or analogous compounds like Guanadrel into cultured cells.

Protocol 1: Radiolabeled Substrate Uptake Assay

This classic method provides high sensitivity for measuring transporter function and inhibition kinetics.

  • Principle: Cells expressing NET are incubated with a radiolabeled substrate (e.g., ³H-norepinephrine). The amount of radioactivity accumulated inside the cells is proportional to transporter activity. Test compounds (like Guanadrel or inhibitors) are added to measure their effect on substrate uptake.[12]

  • Materials:

    • Cell line expressing NET (e.g., HEK293-hNET, PC12, SH-SY5Y).

    • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

    • Poly-D-lysine coated 96-well microplates.

    • Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS).

    • Radiolabeled substrate: ³H-Norepinephrine.

    • Unlabeled test compounds (Guanadrel, desipramine, etc.).

    • Scintillation fluid and vials.

    • Microplate scintillation counter.

  • Methodology:

    • Cell Plating: Seed cells into a 96-well plate at a density that yields a confluent monolayer the next day (e.g., 50,000 - 80,000 cells/well).[13]

    • Pre-incubation: On the day of the assay, aspirate the culture medium. Wash cells once with 100 µL of pre-warmed KRH buffer.

    • Add 50 µL of KRH buffer containing the desired concentration of the test inhibitor (or vehicle for control wells). Incubate for 10-20 minutes at 37°C.

    • Uptake Initiation: Add 50 µL of KRH buffer containing a fixed concentration of ³H-Norepinephrine (to achieve a final concentration in the nanomolar range) and, for competition assays, varying concentrations of unlabeled Guanadrel.

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). Non-specific uptake is determined by running a parallel set of wells at 4°C or in the presence of a high concentration of a known inhibitor like desipramine.

    • Termination: Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 150 µL of ice-cold KRH buffer.

    • Cell Lysis: Add 100 µL of 1% SDS or 0.1 M NaOH to each well to lyse the cells.

    • Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (counts per minute at 4°C) from the total uptake (counts per minute at 37°C). Data can be used to calculate IC₅₀ values for inhibitors or K_m and V_max for substrates using non-linear regression analysis.

Protocol 2: Fluorescence-Based Transporter Assay

This method offers a higher-throughput, non-radioactive alternative, suitable for screening large compound libraries.

  • Principle: This assay uses a fluorescent substrate that mimics biogenic amines.[13] The substrate is taken up by the transporter into the cell, leading to an increase in intracellular fluorescence. A masking dye in the extracellular medium quenches the fluorescence of any substrate remaining outside the cells, allowing for a no-wash, real-time kinetic measurement.[14][15]

  • Materials:

    • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and masking dye.

    • Cell line expressing NET.

    • Black, clear-bottom 96- or 384-well microplates.

    • HBSS or other appropriate buffer.

    • Test compounds (Guanadrel, inhibitors).

    • A bottom-reading fluorescence microplate reader capable of kinetic reads.

  • Methodology:

    • Cell Plating: Plate cells in a black, clear-bottom microplate and grow overnight to form a confluent monolayer.[15]

    • Compound Addition: Remove the culture medium and add 50 µL of buffer containing the test compounds at various concentrations. Incubate for 10-20 minutes at 37°C.

    • Dye Preparation: Reconstitute the fluorescent substrate/masking dye mixture according to the manufacturer's instructions.

    • Assay Initiation: Add 50 µL of the prepared dye solution to each well.

    • Fluorescence Reading: Immediately place the plate into a pre-warmed (37°C) bottom-reading fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., one reading every minute). Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

  • Data Analysis: The rate of fluorescence increase (slope of the kinetic curve) or the area under the curve is proportional to transporter activity. Inhibition curves can be generated by plotting the rate of uptake against the log concentration of the inhibitor to determine IC₅₀ values.

References

Methodological & Application

Guanadrel Sulfate: Application Notes and Protocols for In Vivo Hypertension Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanadrel sulfate is a postganglionic adrenergic-blocking agent that has been utilized as an antihypertensive agent.[1][2][3] Its mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve endings, leading to a reduction in arteriolar vasoconstriction and a subsequent decrease in blood pressure.[1][2][3] Guanadrel is taken up by sympathetic neurons via the norepinephrine transporter, where it displaces norepinephrine from its storage vesicles.[2] This document provides detailed application notes and a generalized protocol for conducting in vivo hypertension studies in rats using this compound. The provided experimental design is a representative model and may require optimization for specific research needs.

Mechanism of Action

This compound acts as a false neurotransmitter. It is actively transported into the sympathetic neuron and accumulates in the storage vesicles, displacing norepinephrine. This leads to a depletion of norepinephrine stores and a subsequent reduction in its release upon nerve stimulation. The decreased availability of norepinephrine at the neuroeffector junction of blood vessels results in vasodilation and a lowering of blood pressure.

Guanadrel_Sulfate_MOA cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_effector Effector Cell (Smooth Muscle) Guanadrel Guanadrel NET Norepinephrine Transporter (NET) Guanadrel->NET Uptake Vesicle Storage Vesicle NET->Vesicle Sequestration NE_displaced Norepinephrine (Displaced) Vesicle->NE_displaced Displaces NE_release Reduced Norepinephrine Release Vesicle->NE_release NE_synapse Norepinephrine NE_release->NE_synapse Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Vasoconstriction Reduced Vasoconstriction Adrenergic_Receptor->Vasoconstriction

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following is a detailed protocol for a proposed study to evaluate the antihypertensive effects of this compound in the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model. This model is characterized by low-renin hypertension and is relevant for studying certain forms of human hypertension.[4]

Animal Model: DOCA-Salt Hypertensive Rat
  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Induction of Hypertension:

    • Perform a left uninephrectomy under appropriate anesthesia.[4]

    • Allow a one-week recovery period.

    • Implant a slow-release pellet of Deoxycorticosterone Acetate (DOCA, e.g., 200 mg, 60-day release) subcutaneously.[5]

    • Replace drinking water with a 1% NaCl solution.[4]

  • Control Group: A sham-operated group receiving a placebo pellet and normal drinking water should be included. Another control group could consist of uninephrectomized rats with a placebo pellet and 1% NaCl water to isolate the effect of DOCA.

This compound Administration
  • Preparation: Prepare this compound in a suitable vehicle, such as sterile water or saline.

  • Route of Administration: Oral gavage is a common and effective route for administration in rats.[6]

  • Dosage: Based on toxicity studies in rats, a wide dosage range of 15-400 mg/kg has been reported.[6] For an initial dose-finding study, it is recommended to test at least three dose levels, for example, 25 mg/kg, 50 mg/kg, and 100 mg/kg, administered once daily.

  • Treatment Duration: A treatment period of 4-6 weeks is typically sufficient to observe significant antihypertensive effects.

Blood Pressure and Heart Rate Monitoring

Both non-invasive and invasive methods can be used to monitor cardiovascular parameters.

  • Non-invasive Method (Tail-Cuff Plethysmography):

    • Acclimatize the rats to the restraining device for several days before starting measurements to minimize stress-induced fluctuations.

    • Measure systolic blood pressure and heart rate at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.

  • Invasive Method (Radiotelemetry):

    • This is considered the gold standard for continuous and accurate blood pressure and heart rate monitoring in conscious, freely moving rats.[7]

    • Implant telemetry transmitters according to the manufacturer's instructions, typically with the catheter inserted into the abdominal aorta.

    • Allow for a sufficient recovery period (e.g., 1-2 weeks) before initiating baseline recordings.

    • Record data continuously throughout the study to assess effects on diurnal rhythm and variability of blood pressure.

Experimental Workflow

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Surgery Uninephrectomy & DOCA Pellet Implantation Acclimatization->Surgery Recovery Surgical Recovery (1 week) Surgery->Recovery Baseline Baseline BP & HR Measurement Recovery->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Daily this compound Administration (4-6 weeks) Grouping->Treatment Monitoring Weekly BP & HR Monitoring Treatment->Monitoring Endpoint Endpoint Measurements (e.g., Organ Weights) Treatment->Endpoint Monitoring->Treatment Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Proposed Experimental Workflow.

Data Presentation

The following tables present hypothetical but expected quantitative data from a study as described above.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in DOCA-Salt Hypertensive Rats (mmHg)
Treatment GroupBaseline (Week 0)Week 2Week 4Week 6
Sham Control125 ± 5127 ± 6126 ± 5128 ± 7
DOCA-Salt + Vehicle185 ± 8190 ± 7195 ± 9200 ± 8
DOCA-Salt + Guanadrel (25 mg/kg)183 ± 7170 ± 6160 ± 8155 ± 7
DOCA-Salt + Guanadrel (50 mg/kg)186 ± 9160 ± 8145 ± 7138 ± 6
DOCA-Salt + Guanadrel (100 mg/kg)184 ± 8150 ± 7135 ± 6130 ± 5*

Values are presented as Mean ± SEM. *p < 0.05 compared to DOCA-Salt + Vehicle group.

Table 2: Effect of this compound on Heart Rate (HR) in DOCA-Salt Hypertensive Rats (beats per minute)
Treatment GroupBaseline (Week 0)Week 2Week 4Week 6
Sham Control350 ± 15348 ± 12352 ± 14355 ± 16
DOCA-Salt + Vehicle380 ± 18385 ± 16390 ± 17395 ± 15
DOCA-Salt + Guanadrel (25 mg/kg)378 ± 16360 ± 14350 ± 15345 ± 13
DOCA-Salt + Guanadrel (50 mg/kg)382 ± 17345 ± 15330 ± 12320 ± 11
DOCA-Salt + Guanadrel (100 mg/kg)379 ± 15330 ± 13310 ± 11300 ± 10

Values are presented as Mean ± SEM. *p < 0.05 compared to DOCA-Salt + Vehicle group.

Conclusion

This compound demonstrates significant potential as an antihypertensive agent in preclinical studies. The provided protocol offers a robust framework for evaluating its efficacy in a well-established rat model of hypertension. Researchers should adapt and optimize this protocol based on their specific experimental objectives and available resources. Careful monitoring of cardiovascular parameters and appropriate statistical analysis are crucial for obtaining reliable and meaningful results.

References

Application Notes and Protocols for the Quantification of Guanadrel Sulfate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Guanadrel Sulfate

PropertyValue
Molecular FormulaC₁₀H₁₉N₃O₂ · 0.5 H₂SO₄
Molecular Weight246.3 g/mol (Guanadrel base)
Water Solubility76 mg/mL at 25°C[3]
Protein BindingApproximately 20%[3]

Representative Bioanalytical Method: LC-MS/MS

LC-MS/MS is the preferred technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and specificity.[4][5][6]

Experimental Workflow

The general workflow for the quantification of this compound in plasma is depicted below.

Bioanalytical_Workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Plasma Sample Collection (EDTA Tube) SampleStorage Storage at -80°C SampleCollection->SampleStorage Thawing Thaw Plasma Sample SampleStorage->Thawing Spiking Spike with Internal Standard Thawing->Spiking Extraction Protein Precipitation Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification

General workflow for the quantification of this compound in plasma.
Detailed Experimental Protocol: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.[4][7]

Protein_Precipitation_Workflow PlasmaSample 100 µL Plasma Sample AddIS Add 25 µL Internal Standard (e.g., Guanabenz-d4) PlasmaSample->AddIS Vortex1 Vortex (10 seconds) AddIS->Vortex1 AddPrecipitant Add 300 µL Acetonitrile (Precipitating Agent) Vortex1->AddPrecipitant Vortex2 Vortex (1 minute) AddPrecipitant->Vortex2 Centrifuge Centrifuge at 10,000 x g for 10 minutes at 4°C Vortex2->Centrifuge TransferSupernatant Transfer 300 µL of Supernatant to a new tube Centrifuge->TransferSupernatant DryDown Evaporate to dryness under Nitrogen at 40°C TransferSupernatant->DryDown Reconstitute Reconstitute in 100 µL of Mobile Phase A DryDown->Reconstitute Inject Inject 10 µL into LC-MS/MS system Reconstitute->Inject

Detailed workflow for protein precipitation sample preparation.
LC-MS/MS Instrumentation and Conditions

ParameterRecommended Conditions
Liquid Chromatography
HPLC SystemAgilent 1260 Infinity LC or equivalent[4]
ColumnAgilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[4]
Mobile Phase A0.1% Formic Acid in Water[4]
Mobile Phase B0.1% Formic Acid in Acetonitrile[4]
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerAgilent 6410B Triple Quadrupole LC/MS or equivalent[4]
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsGuanadrel: To be determined experimentallyInternal Standard (Guanabenz-d4): To be determined experimentally
Fragmentor VoltageTo be optimized
Collision EnergyTo be optimized

Note: The specific MRM transitions, fragmentor voltage, and collision energy for this compound and a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like Guanabenz-d4) would need to be determined empirically through infusion and optimization experiments.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability for the intended application.[2] The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterAcceptance CriteriaRepresentative Data (Hypothetical)
Linearity Correlation coefficient (r²) ≥ 0.990.995
Calibration range1 - 1000 ng/mL
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)92.5% - 108.3%
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 3.5% - 8.2%Inter-day: 4.1% - 9.5%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision1 ng/mL
Recovery Consistent, precise, and reproducible85.2% - 93.7%
Matrix Effect CV of matrix factor ≤ 15%7.8%
Stability
Freeze-Thaw Stability (3 cycles)Within ±15% of nominal concentration94.6% - 103.1%
Short-Term Stability (24h at room temp)Within ±15% of nominal concentration96.2% - 105.4%
Long-Term Stability (30 days at -80°C)Within ±15% of nominal concentration93.8% - 102.7%

Conclusion

The representative LC-MS/MS method detailed in these application notes provides a robust framework for the quantification of this compound in plasma. The protocol, including sample preparation by protein precipitation and the specified chromatographic and mass spectrometric conditions, is designed to offer the high sensitivity and selectivity required for pharmacokinetic and other bioanalytical studies. It is imperative that this method undergoes a full validation in accordance with regulatory guidelines before its application to the analysis of study samples to ensure the integrity and reliability of the generated data.

References

Using Guanadrel Sulfate to Model Catecholamine Depletion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanadrel sulfate is a postganglionic adrenergic neuron-blocking agent that has historically been used as an antihypertensive therapeutic.[1] Its mechanism of action, which involves the depletion of catecholamines, primarily norepinephrine, from sympathetic nerve endings, makes it a valuable tool for researchers studying the roles of the sympathetic nervous system in various physiological and pathological processes. By inducing a state of "chemical sympathectomy," this compound allows for the investigation of catecholamine-dependent pathways and the consequences of their disruption.

This document provides detailed application notes and protocols for utilizing this compound to create animal models of catecholamine depletion for research purposes.

Mechanism of Action

Guanadrel is actively transported into sympathetic neurons via the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[2][3] Once inside the neuron, guanadrel is concentrated in the neurosecretory vesicles, where it displaces norepinephrine from its storage sites.[3] This leads to a gradual depletion of norepinephrine stores. Consequently, the amount of norepinephrine available for release upon nerve stimulation is significantly reduced, resulting in diminished sympathetic tone and a subsequent lowering of blood pressure.[2][3]

Applications in Research

Modeling catecholamine depletion with this compound can be applied to a wide range of research areas, including:

  • Cardiovascular Research: Investigating the role of the sympathetic nervous system in hypertension, heart failure, and cardiac hypertrophy.

  • Neuroscience: Studying the involvement of peripheral catecholamines in neurological disorders and the interaction between the peripheral and central nervous systems.

  • Metabolic Research: Examining the influence of sympathetic tone on metabolic processes, such as glucose and lipid metabolism.

  • Pharmacology: Evaluating the efficacy and mechanism of action of drugs that modulate sympathetic nervous system activity.

Data Presentation: Quantitative Effects of Guanidine Adrenergic Blockers

Direct quantitative data on the dose-dependent effects of this compound on tissue catecholamine levels in preclinical models is limited in publicly available literature. However, studies on the closely related compound, guanethidine, provide valuable insights into the expected effects. The following tables summarize the effects of guanethidine administration on norepinephrine (NE) levels in the rat heart and spleen, and the impact of high-dose treatment on sympathetic neuron numbers.

Note: Guanethidine and guanadrel share a similar mechanism of action, but may differ in potency and pharmacokinetics. Researchers should establish a dose-response curve for this compound in their specific model.

Table 1: Effect of a Single Dose of Guanethidine on Norepinephrine Levels in Rat Tissues

TissueTreatment (Dose)Time Post-TreatmentNorepinephrine Level (% of Control)Reference
HeartGuanethidine (15 mg/kg, i.p.)18 hours~30%[4]
SpleenGuanethidine (15 mg/kg, i.p.)18 hours~20%[4]

Table 2: Effect of Chronic High-Dose Guanethidine on Sympathetic Neurons and Catecholamine Metabolites in Rats

Treatment DurationParameterObservationReference
11 days (100 mg/kg/day)Superior Cervical Ganglion (SCG) Neuron CountSignificant reduction (approx. 50%)[5]
11 days (100 mg/kg/day)Urinary 3-methoxy-4-hydroxyphenylethylenglycol (MHPG)Significant decrease[5]
5 days (100 mg/kg/day)Superior Cervical Ganglion (SCG) Neuron CountVariable depletion[5]

Experimental Protocols

Protocol 1: Induction of Catecholamine Depletion in Rats using this compound (Oral Gavage)

This protocol is based on toxicity studies and provides a starting point for establishing a dose-response relationship for catecholamine depletion.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the volume to be administered (typically 1-5 mL/kg). For example, to achieve a dose of 25 mg/kg in a 2 mL/kg volume, the concentration would be 12.5 mg/mL.

  • Dose-Response Study (Recommended):

    • Divide animals into at least four groups (n=6-8 per group): Vehicle control, Low dose (e.g., 15 mg/kg), Medium dose (e.g., 50 mg/kg), and High dose (e.g., 150 mg/kg).

    • Administer the assigned treatment daily via oral gavage for a predetermined period (e.g., 7, 14, or 28 days).

    • Monitor animals daily for any adverse effects.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals using an approved method.

    • Rapidly dissect target tissues (e.g., heart, spleen, adrenal glands, specific brain regions).

    • Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Catecholamine Analysis:

    • Quantify catecholamine levels (norepinephrine, epinephrine, dopamine) in the collected tissues using a validated method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

Protocol 2: Quantification of Tissue Catecholamines using HPLC-ED

This protocol provides a general overview of the steps involved in measuring catecholamine levels in tissue homogenates.

Materials:

  • Homogenization buffer (e.g., 0.1 M perchloric acid with an antioxidant like 0.1 mM sodium metabisulfite)

  • Tissue homogenizer (e.g., sonicator or mechanical homogenizer)

  • Centrifuge

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of a buffer, methanol, and an ion-pairing agent)

  • Catecholamine standards (norepinephrine, epinephrine, dopamine)

  • Internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA)

Procedure:

  • Sample Preparation:

    • Weigh the frozen tissue samples.

    • Add a known volume of ice-cold homogenization buffer.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant, which contains the catecholamines.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject a known volume of the filtered supernatant onto the HPLC column.

    • Run the HPLC system with the appropriate mobile phase and electrochemical detector settings.

  • Data Analysis:

    • Identify and quantify the catecholamine peaks based on the retention times and peak areas of the standards.

    • Normalize the catecholamine levels to the weight of the tissue sample (e.g., ng/g of tissue).

Visualizations

Signaling Pathway of Norepinephrine and the Action of Guanadrel

Caption: Mechanism of guanadrel-induced norepinephrine depletion.

Experimental Workflow for Modeling Catecholamine Depletion

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_outcome Outcome A1 Animal Acclimation A2 Randomization into Treatment Groups A1->A2 A3 Preparation of This compound Doses A2->A3 B1 Daily Oral Gavage (Vehicle or Guanadrel) A3->B1 B2 Monitor Animal Health and Behavior B1->B2 C1 Euthanasia and Tissue Collection B2->C1 C2 Tissue Homogenization C1->C2 C3 Catecholamine Extraction C2->C3 C4 HPLC-ED Analysis C3->C4 D1 Quantification of Catecholamine Depletion C4->D1 D2 Data Interpretation and Statistical Analysis D1->D2

Caption: Workflow for guanadrel-induced catecholamine depletion studies.

References

Application Note: Assay of Guanadrel Sulfate Using HPLC with Refractive Index Detection

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method utilizing a Refractive Index (RI) detector for the quantitative analysis of Guanadrel Sulfate. Guanadrel is a postganglionic adrenergic blocking agent previously used in the management of hypertension.[1] As this compound lacks a significant UV chromophore, RI detection offers a viable alternative for its quantification. This document provides a detailed protocol for the assay, including chromatographic conditions, sample preparation, and a framework for method validation. The described method is intended for researchers, scientists, and drug development professionals working on the analysis of this compound in bulk drug substance or pharmaceutical formulations.

Introduction

Guanadrel is an antihypertensive agent that acts as a postganglionic adrenergic antagonist.[1] It is administered as this compound.[1] The quantification of this compound is essential for quality control during drug manufacturing and formulation development. Due to its chemical structure, this compound does not possess a suitable chromophore for analysis by UV-Visible spectrophotometry. High-Performance Liquid Chromatography (HPLC) with a universal detector, such as a Refractive Index (RI) detector, is a suitable technique for the analysis of such compounds. The RI detector measures the difference in the refractive index between the mobile phase and the column eluent containing the analyte, providing a universal but less sensitive detection method compared to UV detection. This application note outlines a proposed isocratic HPLC-RI method for the assay of this compound.

Principle of Refractive Index Detection

The refractive index detector operates by measuring changes in the refractive index of the column effluent passing through the flow cell. When only the mobile phase is passing through the cell, a stable baseline is established. As the analyte elutes from the column, the refractive index of the eluent changes, causing a deviation from the baseline which is proportional to the concentration of the analyte. For stable operation, it is crucial to maintain a constant mobile phase composition (isocratic elution) and a stable temperature.

Experimental Protocol

1. Apparatus and Materials

  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Data Acquisition System: Chromatography data station for data collection and processing.

  • Analytical Column: A mixed-mode or a suitable polar-modified reversed-phase column is recommended. A column such as a Primesep 100 (a mixed-mode cation-exchange and reversed-phase column) or a C18 column designed for polar compounds could be a suitable starting point.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Syringe Filters: 0.45 µm porosity, compatible with the mobile phase and sample solvent.

2. Reagents and Standards

  • This compound Reference Standard: USP or equivalent grade.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or purified water.

  • Formic Acid: ACS grade or higher.

  • Ammonium Acetate: HPLC grade.

3. Proposed Chromatographic Conditions

ParameterProposed Condition
Column Primesep 100, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Acetonitrile:Water with 20 mM Ammonium Acetate (e.g., 70:30 v/v), pH adjusted to 3.5 with Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Refractive Index (RI) Detector
Detector Temperature 35 °C
Injection Volume 20 µL
Run Time Approximately 10 minutes

Rationale for Proposed Conditions:

  • Column: A mixed-mode column is proposed due to the polar and basic nature of the guanidinium group in Guanadrel (pKa ~12.5).[2][3][4] This type of column allows for both reversed-phase and ion-exchange interactions, which can provide good retention and peak shape for such compounds.

  • Mobile Phase: An isocratic mobile phase is essential for RI detection. A mixture of acetonitrile and water provides the necessary eluotropic strength. The addition of a buffer like ammonium acetate helps to maintain a constant pH and improve peak shape. Adjusting the pH to an acidic value (e.g., 3.5) will ensure that the guanidinium group is protonated, promoting consistent interactions with the stationary phase.

  • Temperature Control: Maintaining a constant column and detector temperature is critical for a stable baseline with an RI detector.

4. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and the aqueous buffer. For example, to prepare 1 L of 70:30 Acetonitrile:Water with 20 mM Ammonium Acetate, dissolve 1.54 g of ammonium acetate in 300 mL of water, adjust the pH to 3.5 with formic acid, and then add 700 mL of acetonitrile. Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the expected working range (e.g., 100, 250, 500, 750, 1000 µg/mL).

  • Sample Solution (e.g., 500 µg/mL): Accurately weigh a quantity of the this compound sample (e.g., bulk drug or powdered tablets) and prepare a solution of a known concentration in the mobile phase. The concentration should fall within the range of the working standard solutions. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability

Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 500 µg/mL) five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

6. Assay Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions at different concentration levels to generate a calibration curve.

  • Inject the sample solution(s).

  • Calculate the concentration of this compound in the sample by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Proposed Method Validation Framework

A comprehensive method validation should be performed according to ICH guidelines to demonstrate the suitability of the method for its intended purpose. The following validation parameters should be evaluated:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50-150% of the target concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the target concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Data Presentation

Table 1: Summary of Proposed Quantitative Parameters for this compound Assay by HPLC-RI

ParameterProposed Value / Range
Linearity Range 100 - 1000 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery) 98.0 - 102.0 %
Precision (RSD) ≤ 2.0 %
LOD To be determined experimentally
LOQ To be determined experimentally
Retention Time To be determined experimentally

Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Water:Buffer) HPLC HPLC System (Isocratic Pump, Autosampler, Column Oven) MobilePhase->HPLC Standard Standard Solution Standard->HPLC Sample Sample Solution Sample->HPLC Column Analytical Column (Mixed-Mode) HPLC->Column Detector RI Detector Column->Detector DataSystem Chromatography Data System Detector->DataSystem Report Assay Report DataSystem->Report

Caption: Experimental workflow for the HPLC-RI assay of this compound.

Conclusion

The proposed HPLC method with refractive index detection provides a viable approach for the quantitative determination of this compound, a compound that lacks a UV chromophore. The method is based on sound chromatographic principles and provides a solid starting point for method development and validation. The successful implementation of this method will enable accurate and reliable quality control of this compound in pharmaceutical settings. It is important to note that this is a proposed method and requires full validation before routine use.

References

Guanadrel Sulfate: A Tool for Investigating Sympathetic Nervous System Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, Guanadrel Sulfate offers a valuable pharmacological tool for the functional analysis of the sympathetic nervous system. Its specific mechanism of action allows for the targeted modulation of sympathetic outflow, providing a model for studying conditions of sympathetic dysfunction and the effects of sympatholytic agents.

This compound is a postganglionic adrenergic neuron-blocking agent.[1][2] It is actively transported into sympathetic neurons via the norepinephrine transporter (NET).[3] Once inside the neuron, guanadrel is concentrated in and ultimately displaces norepinephrine from storage vesicles.[1][4] This leads to a gradual depletion of norepinephrine stores and a subsequent inhibition of its release upon nerve stimulation.[1][4] The overall effect is a reduction in sympathetic tone, leading to decreased arteriolar vasoconstriction and a lowering of blood pressure.[1][4]

These application notes provide an overview of the mechanism of action of this compound, summarize key quantitative data from clinical studies, and present detailed protocols for its potential use in in vivo and in vitro research settings for studying the sympathetic nervous system.

Mechanism of Action

This compound's primary effect is the inhibition of neurotransmission at the postganglionic sympathetic neuroeffector junction. This is achieved through a multi-step process initiated by its selective uptake into the sympathetic neuron.

Guanadrel_Mechanism cluster_synapse Synaptic Cleft cluster_effector Effector Cell placeholder1 Adrenergic_receptor Adrenergic Receptor Guanadrel_out This compound (Extracellular) NE_transporter NE_transporter Guanadrel_out->NE_transporter NE_release NE_release NE_release->Adrenergic_receptor Reduced Stimulation

Data Presentation

The following tables summarize quantitative data on the effects of this compound, primarily from human clinical trials for hypertension, as preclinical research data is limited.

Table 1: Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
AbsorptionRapidly and well absorbed from the gastrointestinal tractHuman[4]
Onset of Action0.5 - 2 hoursHuman[4]
Peak Effect4 - 6 hoursHuman[4]
Half-lifeApproximately 10 hoursHuman[5]
Protein BindingLow (approximately 20%)Human[4]
MetabolismPrimarily hepaticHuman[4]

Table 2: Hemodynamic Effects of this compound in Hypertensive Patients

StudyDosageChange in Diastolic Blood Pressure (mmHg)Change in Systolic Blood Pressure (mmHg)Change in Heart Rate (bpm)Reference
Dunn & Dunlap, 1981Not specifiedSignificant reductionSignificant reductionNot specified[6]
Oren et al., 198510 - 60 mg/daySignificant reductionNot specifiedNot specified[7]
Nugent et al., 1982Not specifiedSimilar reduction to methyldopaSimilar reduction to methyldopaNot specified[6]

Experimental Protocols

Due to a lack of specific published research protocols for this compound, the following are presented as example protocols . These have been developed based on the known pharmacology of guanadrel and standard methodologies for similar compounds like guanethidine. Researchers should optimize these protocols for their specific experimental needs.

In Vivo Protocol: Induction of Sympathetic Hypofunction in Rats

This protocol describes a method for inducing a state of sympathetic hypofunction in rats using this compound, which can be useful for studying the physiological consequences of reduced sympathetic tone.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Sprague-Dawley or Wistar rats (age and weight matched)

  • Apparatus for blood pressure and heart rate monitoring (e.g., tail-cuff method or telemetry)

  • Equipment for blood sampling (if measuring catecholamine levels)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility and handling for at least one week prior to the experiment.

  • Baseline Measurements: Record baseline blood pressure and heart rate for several days to establish a stable baseline.

  • Drug Preparation: Prepare a solution of this compound in the chosen vehicle. A range of doses from 15 to 400 mg/kg via oral gavage has been reported in toxicity studies in rats and can be used as a starting point.[8]

  • Administration: Administer this compound or vehicle to the control group daily via oral gavage.

  • Monitoring: Monitor blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-administration) for the first few days to characterize the acute effects. Continue daily monitoring for the duration of the study.

  • Functional Sympathetic Testing (Optional): To confirm sympathetic blockade, assess the pressor response to a sympathomimetic agent like tyramine, which induces norepinephrine release. The response to tyramine should be blunted in guanadrel-treated animals.

  • Catecholamine Measurement (Optional): At the end of the study, collect blood or tissues (e.g., heart, spleen) to measure norepinephrine levels by HPLC or ELISA to confirm depletion.

InVivo_Workflow Acclimatization Animal Acclimatization Baseline Baseline Measurements (BP, HR) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, Guanadrel) Baseline->Grouping Administration Daily Administration (Oral Gavage) Grouping->Administration Monitoring Regular Monitoring (BP, HR) Administration->Monitoring Optional_Testing Optional Functional Testing (e.g., Tyramine Challenge) Monitoring->Optional_Testing Endpoint Endpoint Analysis (e.g., Catecholamine Levels) Monitoring->Endpoint Optional_Testing->Endpoint

In Vitro Protocol: Assessment of Sympathetic Neurotransmission in Isolated Tissues

This protocol provides a framework for using an isolated tissue preparation, such as the vas deferens, to study the direct effects of this compound on sympathetic neurotransmission. The vas deferens is a classic model due to its dense sympathetic innervation.

Materials:

  • This compound

  • Krebs-Henseleit solution

  • Isolated tissue bath system with force transducer and stimulator

  • Male Wistar rats

  • Norepinephrine and other pharmacological agents as needed

Procedure:

  • Tissue Dissection: Euthanize a rat and carefully dissect the vas deferens, cleaning it of surrounding connective tissue.

  • Tissue Mounting: Mount the tissue in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end to a fixed point and the other to a force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 0.5 g), with regular washing every 15 minutes.

  • Electrical Field Stimulation (EFS): Elicit contractile responses by applying EFS with parameters known to stimulate sympathetic nerves (e.g., 0.1-10 Hz, 1 ms pulse duration, supramaximal voltage).

  • Control Responses: Obtain a stable series of control contractile responses to EFS.

  • Guanadrel Incubation: Add this compound to the bath at a desired concentration (e.g., 1-10 µM). A cumulative concentration-response curve can also be generated.

  • Post-Incubation Responses: After a suitable incubation period (e.g., 30-60 minutes), re-evaluate the contractile responses to EFS. A reduction in the contractile response indicates inhibition of sympathetic neurotransmission.

  • Washout: Attempt to wash out the drug to assess the reversibility of its effects.

InVitro_Workflow Dissection Tissue Dissection (e.g., Vas Deferens) Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration EFS_Control Control EFS Responses Equilibration->EFS_Control Incubation Incubate with Guanadrel EFS_Control->Incubation EFS_Post Post-Incubation EFS Responses Incubation->EFS_Post Washout Washout EFS_Post->Washout

Logical Relationships in Guanadrel's Action

The following diagram illustrates the logical sequence of events from the administration of this compound to its ultimate physiological effect.

Logical_Relationship Administration Guanadrel Administration Uptake Uptake into Sympathetic Neuron via NET Administration->Uptake Displacement Displacement of NE from Vesicles Uptake->Displacement Depletion Depletion of NE Stores Displacement->Depletion Inhibition Inhibition of NE Release Depletion->Inhibition Reduced_Stimulation Reduced Adrenergic Receptor Stimulation Inhibition->Reduced_Stimulation Physiological_Effect Physiological Effect (e.g., Vasodilation, Decreased BP) Reduced_Stimulation->Physiological_Effect

Disclaimer: The provided protocols are intended as a starting point for research and may require optimization. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Guanadrel Sulfate in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanadrel sulfate is a postganglionic adrenergic-blocking agent that has been used clinically as an antihypertensive agent.[1][2][3] It acts by inhibiting the release of norepinephrine from sympathetic nerve endings, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[1][4][5] While its clinical use has diminished, its mechanism of action remains relevant for preclinical research into sympathetic nervous system control of blood pressure.

These application notes provide an overview of the use of this compound in established animal models of hypertension. Due to a lack of specific published studies detailing the use of this compound in these models, this document leverages data and protocols from studies using Guanethidine , a closely related compound with a similar mechanism of action, as a surrogate.[1][6][7] Users should interpret the following data and protocols with this substitution in mind and adapt them as necessary for this compound.

Mechanism of Action

Guanadrel is actively transported into sympathetic neurons via the norepinephrine transporter (NET).[4][6] Once inside the neuron, it is concentrated in and ultimately displaces norepinephrine from storage vesicles.[4][6] This leads to a depletion of norepinephrine stores and a subsequent reduction in its release upon nerve stimulation. The decreased availability of norepinephrine at the neuroeffector junction of blood vessels results in reduced vasoconstriction and a lowering of blood pressure.[4]

Animal Models of Hypertension

Several well-established rat models are utilized to study hypertension, each with distinct etiological mechanisms.

  • Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is widely used for screening antihypertensive agents.[8][9]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model develops hypertension through mineralocorticoid-induced sodium and water retention, leading to volume expansion and increased sympathetic activity.[10][11][12] It is often used to study the neurogenic and inflammatory components of hypertension.[10][12]

  • Renal Hypertensive Rat (Two-Kidney, One-Clip - 2K1C): This model mimics renovascular hypertension, where constriction of a renal artery leads to activation of the renin-angiotensin-aldosterone system (RAAS).[9][13]

Data Presentation

The following table summarizes the antihypertensive effect of Guanethidine in the Spontaneously Hypertensive Rat (SHR) model. No direct quantitative data for this compound in this or other common hypertension models were identified in the public domain.

Animal ModelDrugDoseRoute of AdministrationTreatment DurationEffect on Blood PressureReference
Spontaneously Hypertensive Rat (SHR)Guanethidine30 mg/kgNot Specified2 daysSignificant reduction[14]

Experimental Protocols

The following are generalized protocols for inducing hypertension in rat models and a suggested protocol for treatment with this compound, based on Guanethidine studies.

Protocol 1: Induction of Hypertension in the Spontaneously Hypertensive Rat (SHR) Model

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).

  • Animal housing facilities with controlled temperature, humidity, and light-dark cycle.

  • Standard rat chow and water ad libitum.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

  • Acclimate SHR and WKY rats to the housing facility for at least one week prior to the experiment.

  • At the desired age (typically 12-16 weeks), confirm the hypertensive phenotype in SHR by measuring baseline systolic blood pressure. Blood pressure in SHR is expected to be significantly higher than in age-matched WKY rats.[8][15]

  • Randomly assign SHR to treatment and vehicle control groups.

Protocol 2: Induction of DOCA-Salt Hypertension

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Deoxycorticosterone acetate (DOCA).

  • Vehicle for DOCA (e.g., sesame oil or dimethylformamide).[11][16]

  • 1% NaCl drinking water.

  • Anesthetic for surgery (e.g., isoflurane, ketamine/xylazine).

  • Surgical instruments for uninephrectomy.

Procedure:

  • Anesthetize the rats and perform a left uninephrectomy.[11][16]

  • Allow a one-week recovery period.

  • Implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA injections (e.g., 20-25 mg/kg, twice weekly).[11][16]

  • Replace drinking water with 1% NaCl solution.[11][16]

  • Monitor blood pressure weekly. Hypertension typically develops over 3-4 weeks.[17][18]

Protocol 3: Induction of Two-Kidney, One-Clip (2K1C) Renal Hypertension

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Anesthetic for surgery.

  • Surgical instruments.

  • Silver or gold clips with a specific internal diameter (e.g., 0.2 mm).

Procedure:

  • Anesthetize the rat and expose the left renal artery through a flank incision.

  • Carefully place a silver or gold clip around the renal artery to partially constrict it.[19]

  • The right kidney remains untouched.

  • Close the incision and allow the animal to recover.

  • Monitor blood pressure weekly. A significant increase in blood pressure is expected within 2-3 weeks.

Protocol 4: Treatment with this compound (Adapted from Guanethidine Studies)

Materials:

  • Hypertensive rats (SHR, DOCA-salt, or 2K1C).

  • This compound.

  • Vehicle for administration (e.g., sterile water or saline).

  • Oral gavage needles or equipment for subcutaneous/intraperitoneal injection.

Procedure:

  • Once hypertension is established, randomly assign animals to a vehicle control group and one or more this compound treatment groups.

  • Based on toxicity studies in rats, a starting dose range of 15-30 mg/kg/day administered orally can be considered.[14] Dose-response studies are recommended to determine the optimal dose.

  • Administer this compound or vehicle daily for the desired treatment period (e.g., 2-4 weeks).

  • Monitor blood pressure at regular intervals (e.g., weekly or daily if using telemetry).

  • At the end of the study, animals can be euthanized for tissue collection and further analysis (e.g., assessment of cardiac hypertrophy, vascular remodeling, or catecholamine levels).

Visualizations

Signaling Pathway of this compound

Guanadrel_Pathway cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Vascular Smooth Muscle) NET Norepinephrine Transporter (NET) Vesicle Synaptic Vesicle NET->Vesicle uptake NE_out NE Vesicle->NE_out reduced release NE_in Norepinephrine (NE) NE_in->Vesicle Guanadrel_in Guanadrel Guanadrel_in->Vesicle displaces NE Adrenergic_Receptor Adrenergic Receptor NE_out->Adrenergic_Receptor reduced binding Response Vasoconstriction Adrenergic_Receptor->Response Blood_Pressure Decreased Blood Pressure Guanadrel_ext Guanadrel (extracellular) Guanadrel_ext->NET transport

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_setup Model Development cluster_treatment Treatment Phase cluster_analysis Data Analysis Model_Selection Select Animal Model (e.g., SHR, DOCA-Salt) Hypertension_Induction Induce/Confirm Hypertension Model_Selection->Hypertension_Induction Baseline_Measurement Baseline Blood Pressure Measurement Hypertension_Induction->Baseline_Measurement Randomization Randomize Animals into Control and Treatment Groups Baseline_Measurement->Randomization Drug_Administration Administer this compound or Vehicle Randomization->Drug_Administration BP_Monitoring Monitor Blood Pressure Throughout Treatment Drug_Administration->BP_Monitoring Endpoint_Measurement Endpoint Measurements (e.g., Final BP, Organ Weights) BP_Monitoring->Endpoint_Measurement Data_Analysis Statistical Analysis Endpoint_Measurement->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow.

References

Application Notes and Protocols for In Vitro Assays of Adrenergic Neuron Blocking Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for key in vitro assays used to characterize the activity of adrenergic neuron blocking agents. The described methods are fundamental in the research and development of novel therapeutics targeting the sympathetic nervous system.

Introduction to Adrenergic Neuron Blockers

Adrenergic neuron blockers are a class of drugs that inhibit the function of postganglionic adrenergic neurons.[1] Their primary mechanism involves interfering with the synthesis, storage, release, or reuptake of the neurotransmitter norepinephrine (NE).[1] These agents are distinct from adrenergic receptor antagonists, which block the receptors for norepinephrine and epinephrine directly. The therapeutic applications of adrenergic neuron blockers have historically included the treatment of hypertension and certain cardiac arrhythmias. In vitro assays are crucial for elucidating the specific mechanisms of action and determining the potency of new chemical entities designed to modulate adrenergic neurotransmission.

Key In Vitro Assays

The following sections detail the protocols for three critical in vitro assays to assess adrenergic neuron blocking activity at different stages of the norepinephrine life cycle within the neuron.

Norepinephrine Release Assay from Isolated Perfused Rat Tail Artery

This ex vivo functional assay directly measures the ability of a compound to inhibit the release of endogenous norepinephrine from sympathetic nerve terminals in response to electrical stimulation.

Data Presentation
CompoundConcentrationStimulation Frequency (Hz)Inhibition of NE Release (%)Reference
Guanethidine1 µM250Fictional Data
Bretylium10 µM245Fictional Data
Compound X100 nM275Fictional Data
Experimental Protocol

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM D-glucose.[2][3][4]

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Desipramine (to block norepinephrine reuptake)

  • Corticosterone (to block extraneuronal uptake)

  • Test compound

  • Perfusion apparatus with a constant flow pump and organ bath

  • Bipolar platinum electrodes for electrical field stimulation

  • Fraction collector

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system[5][6][7]

  • Perchloric acid (PCA)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the ventral tail artery.

    • Carefully cannulate the proximal end of the artery with a polyethylene tube and mount it in an organ bath.

    • Perfuse the artery with Krebs-Henseleit buffer, gassed with carbogen, at a constant flow rate (e.g., 1 mL/min) and maintain the temperature at 37°C.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes, with the perfusate containing desipramine (e.g., 1 µM) and corticosterone (e.g., 1 µM) to inhibit norepinephrine uptake.

  • Stimulation and Sample Collection:

    • Collect basal perfusate samples for a defined period (e.g., 5 minutes).

    • Apply electrical field stimulation (EFS) using bipolar platinum electrodes (e.g., 2 Hz, 1 ms pulse duration, 50 V for 1 minute).[8][9][10][11]

    • Collect the perfusate in fractions during and after the stimulation period.

  • Drug Incubation:

    • Introduce the test compound into the perfusion buffer and incubate for a predetermined time (e.g., 30 minutes).

    • Repeat the stimulation and sample collection procedure in the presence of the test compound.

  • Norepinephrine Quantification:

    • To each collected fraction, add perchloric acid to a final concentration of 0.1 M to precipitate proteins and stabilize norepinephrine.

    • Centrifuge the samples and filter the supernatant.

    • Inject a defined volume of the supernatant into the HPLC-ED system for the quantification of norepinephrine.[5]

  • Data Analysis:

    • Calculate the amount of norepinephrine released per fraction.

    • Express the stimulation-evoked release as the total amount of norepinephrine in the fractions collected during and after stimulation, minus the basal release.

    • Calculate the percentage inhibition of norepinephrine release by the test compound compared to the control stimulation.

Experimental Workflow

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis Euthanize Euthanize Rat Excise Excise Tail Artery Euthanize->Excise Cannulate Cannulate & Mount Excise->Cannulate Perfuse Perfuse with Krebs Buffer Cannulate->Perfuse Equilibrate Equilibrate (60 min) Perfuse->Equilibrate Basal Collect Basal Perfusate Equilibrate->Basal Stim1 Electrical Stimulation 1 Basal->Stim1 Collect1 Collect Stimulated Perfusate 1 Stim1->Collect1 Incubate Incubate with Test Compound Collect1->Incubate HPLC Quantify NE by HPLC-ED Collect1->HPLC Stim2 Electrical Stimulation 2 Incubate->Stim2 Collect2 Collect Stimulated Perfusate 2 Stim2->Collect2 Collect2->HPLC Calculate Calculate % Inhibition HPLC->Calculate

Caption: Workflow for the isolated perfused rat tail artery norepinephrine release assay.

Norepinephrine Transporter (NET) Uptake Assay

This cell-based assay quantifies the inhibition of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.

Data Presentation
CompoundCell LineIC₅₀ (nM)Reference
DesipramineSK-N-BE(2)C3.5[9]
GuanethidineHEK293-hNET1200Fictional Data
BretyliumSK-N-BE(2)C>10000Fictional Data
Compound YSK-N-BE(2)C25Fictional Data
Experimental Protocol

Materials:

  • Human neuroblastoma cell line SK-N-BE(2)C (ATCC® CRL-2268™) or another cell line expressing NET.

  • Cell culture medium: e.g., 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F12 Medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[9]

  • [³H]-Norepinephrine (specific activity ~10-20 Ci/mmol)

  • Krebs-Ringer-HEPES (KRH) buffer: 25 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline.[9]

  • Desipramine (as a positive control and for determining non-specific uptake)

  • Test compounds

  • 24- or 96-well cell culture plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Culture:

    • Culture SK-N-BE(2)C cells in a humidified incubator at 37°C and 5% CO₂.

    • Seed the cells into 24- or 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

    • Add KRH buffer to each well and pre-incubate for 10-15 minutes at room temperature.

  • Uptake Inhibition Assay:

    • Prepare serial dilutions of the test compounds and the positive control (desipramine) in KRH buffer.

    • Add the test compounds to the appropriate wells.

    • For determining non-specific uptake, add a high concentration of desipramine (e.g., 10 µM) to a set of wells.

    • For determining total uptake, add buffer only.

    • Initiate the uptake reaction by adding [³H]-Norepinephrine to all wells at a final concentration close to its Kₘ value (for SK-N-BE(2)C cells, Kₘ is approximately 416 nM).[9]

    • Incubate for a specific time at room temperature (e.g., 15-30 minutes).

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific uptake = Total uptake - Non-specific uptake.

    • Plot the percentage inhibition of specific [³H]-Norepinephrine uptake against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Experimental Workflow

G cluster_cell_culture Cell Culture cluster_assay Uptake Assay cluster_analysis Analysis Culture Culture SK-N-BE(2)C Cells Seed Seed Cells in Plates Culture->Seed Incubate Incubate to Confluency Seed->Incubate Wash1 Wash Cells with KRH Buffer Incubate->Wash1 Add_Cmpd Add Test Compounds/Controls Wash1->Add_Cmpd Add_NE Add [3H]-Norepinephrine Add_Cmpd->Add_NE Incubate_Uptake Incubate (15-30 min) Add_NE->Incubate_Uptake Terminate Terminate Uptake & Wash Incubate_Uptake->Terminate Lyse Lyse Cells Terminate->Lyse Scint_Count Liquid Scintillation Counting Lyse->Scint_Count Calc_IC50 Calculate IC50 Scint_Count->Calc_IC50

Caption: Workflow for the Norepinephrine Transporter (NET) uptake assay.

Vesicular Monoamine Transporter 2 (VMAT2) Binding Assay

This assay measures the affinity of a compound for the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging norepinephrine into synaptic vesicles for storage and subsequent release. Drugs like reserpine are known to irreversibly block VMAT2.[12]

Data Presentation
CompoundRadioligandKᵢ (nM)Reference
Tetrabenazine[³H]Dihydrotetrabenazine~100[2]
Deutetrabenazine[³H]Dihydrotetrabenazine1.0Fictional Data
Valbenazine[³H]Dihydrotetrabenazine150[13]
Reserpine[³H]Dihydrotetrabenazine3.2 (with ATP)[14]
Experimental Protocol

Materials:

  • Rat striatal tissue

  • Sucrose buffer (e.g., 0.32 M sucrose with 10 mM HEPES, pH 7.4)

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, with 100 mM KCl and 2 mM MgSO₄)

  • [³H]-Dihydrotetrabenazine ([³H]DTBZ) (specific activity ~50-80 Ci/mmol)

  • Tetrabenazine or reserpine (for determining non-specific binding)

  • Test compounds

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation (Crude Synaptosomes):

    • Humanely euthanize a rat and dissect the striata on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[15]

    • Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C.[15]

    • Resuspend the resulting pellet (crude synaptosomal fraction) in fresh sucrose buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate or individual tubes, add the membrane preparation (e.g., 50-100 µg of protein).

    • Add serial dilutions of the test compound.

    • For determining non-specific binding, add a high concentration of tetrabenazine (e.g., 10 µM) or reserpine (e.g., 10 µM).

    • For determining total binding, add buffer only.

    • Add [³H]DTBZ at a concentration near its Kₔ value (typically 1-3 nM).

    • Incubate for 60-90 minutes at room temperature or 30°C.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer.

    • Quickly wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound by plotting the percentage inhibition of specific binding against the compound concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12][13][16][17]

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis Dissect Dissect Rat Striata Homogenize Homogenize in Sucrose Buffer Dissect->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend Incubate Incubate Membranes with [3H]DTBZ & Compounds Resuspend->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Scint_Count Liquid Scintillation Counting Wash_Filters->Scint_Count Calc_Ki Calculate Ki via Cheng-Prusoff Scint_Count->Calc_Ki

Caption: Workflow for the Vesicular Monoamine Transporter 2 (VMAT2) binding assay.

Adrenergic Neuron Signaling Pathway

The following diagram illustrates the key steps in adrenergic neurotransmission and the points of intervention for different classes of adrenergic neuron blocking agents.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Cell cluster_inhibitors Points of Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_Vesicle Norepinephrine Dopamine->NE_Vesicle VMAT2 MAO MAO Dopamine->MAO Metabolism Vesicle Synaptic Vesicle NE_Released Norepinephrine Vesicle->NE_Released Exocytosis (Nerve Impulse) Adrenergic_Receptor Adrenergic Receptors (α, β) NE_Released->Adrenergic_Receptor NET NET (Reuptake) NE_Released->NET Effect Postsynaptic Effect Adrenergic_Receptor->Effect NET->Dopamine Recycled Reserpine Reserpine Reserpine->Dopamine Blocks VMAT2 Guanethidine_Release Guanethidine Bretylium Guanethidine_Release->Vesicle Inhibit Release Guanethidine_Uptake Guanethidine Guanethidine_Uptake->NET Inhibit Reuptake

References

Troubleshooting & Optimization

Guanadrel Sulfate Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for professionals working with Guanadrel Sulfate. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during stability testing and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

This compound tablets should be stored in well-closed containers at a temperature below 40°C, ideally between 15-30°C.[1]

Q2: How is the stability of this compound typically evaluated?

The stability of this compound is assessed through a combination of long-term and accelerated stability studies, as well as forced degradation studies. These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. Forced degradation studies intentionally expose the drug substance to harsh conditions to accelerate its decomposition.

Q3: What are the key functional groups in this compound that may be susceptible to degradation?

This compound contains two primary functional groups that can be prone to degradation: a guanidinium group and a spiroketal moiety . The guanidinium group is a strong base and can be susceptible to hydrolysis. The spiroketal can undergo hydrolysis, particularly under acidic conditions.

Q4: What are the expected degradation pathways for this compound based on its structure?

While specific degradation pathway studies for this compound are not extensively published, based on the chemistry of its functional groups, the following degradation pathways are plausible:

  • Hydrolysis:

    • Acid-catalyzed hydrolysis of the spiroketal moiety could lead to the opening of the dioxolane ring to form a diol and cyclohexanone.

    • Hydrolysis of the guanidinium group could occur under strong acidic or basic conditions, potentially leading to the formation of a urea derivative and ammonia.

  • Oxidation: The molecule may be susceptible to oxidation, although specific sites are not immediately obvious without experimental data.

  • Thermal Degradation: High temperatures can lead to the decomposition of the guanidinium salt, potentially yielding ammonia, nitrogen, and cyanamide.

  • Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to the degradation of the molecule, though specific photoproducts are not documented.

Troubleshooting Guide for Stability Studies

Issue 1: Significant degradation is observed under acidic conditions, but the degradation products are not well-resolved by HPLC.

  • Possible Cause: The degradation products may be highly polar or structurally similar to the parent compound, leading to poor chromatographic separation.

  • Troubleshooting Steps:

    • Optimize HPLC Method:

      • Mobile Phase: Experiment with different mobile phase compositions, including varying the organic modifier (e.g., acetonitrile vs. methanol), the pH of the aqueous phase, and the buffer concentration.

      • Column: Try a different column chemistry (e.g., C8, phenyl-hexyl) or a column with a different particle size for better resolution.

      • Ion-Pairing Reagents: For highly polar degradants, consider adding an ion-pairing reagent to the mobile phase to improve retention and separation.

    • Employ a Different Analytical Technique: Consider using Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and sensitivity. Capillary electrophoresis (CE) could also be an alternative for separating charged species.

Issue 2: Mass balance is not achieved in the forced degradation study (i.e., the sum of the assay of the parent drug and the known impurities/degradants is significantly less than 100%).

  • Possible Cause:

    • Some degradation products may not be detected by the current analytical method (e.g., they do not have a chromophore for UV detection).

    • Volatile degradation products may have formed and escaped.

    • Degradation products may have precipitated out of the solution.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

    • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed samples using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Visual Inspection: Carefully inspect the stressed samples for any precipitation. If present, attempt to dissolve the precipitate in a suitable solvent and analyze it separately.

Issue 3: No significant degradation is observed under any of the forced degradation conditions.

  • Possible Cause: The stress conditions may not be harsh enough to induce degradation. This compound may be a highly stable molecule.

  • Troubleshooting Steps:

    • Increase Stress Conditions:

      • Hydrolysis: Increase the concentration of the acid or base, increase the temperature, or extend the duration of the study.

      • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the temperature.

      • Thermal: Increase the temperature.

      • Photolytic: Increase the intensity of the light source or the duration of exposure.

    • Confirm Analytical Method Suitability: Ensure that the analytical method is capable of detecting small changes in the concentration of the parent drug.

Experimental Protocols

General Protocol for Forced Degradation Studies of this compound

This protocol is a general guideline and should be optimized based on preliminary experiments.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of this compound powder in a petri dish and expose it to a dry heat of 80°C for 48 hours.

    • After exposure, dissolve the powder in a suitable solvent to obtain a concentration of approximately 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample protected from light.

    • After exposure, dilute the samples to a final concentration of approximately 100 µg/mL with the mobile phase.

3. Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.

Example of a Stability-Indicating HPLC Method (Hypothetical)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

While specific quantitative data for this compound degradation is not publicly available, the results of a forced degradation study would typically be presented in a table similar to the one below. This allows for a clear comparison of the drug's stability under different stress conditions.

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition% Assay of this compound% DegradationNumber of Degradation Products
Unstressed 99.8-0
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 85.214.62
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) 92.57.31
Oxidative (3% H₂O₂, RT, 24h) 90.19.73
Thermal (80°C, 48h) 98.51.31
Photolytic 97.91.91

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a typical experimental workflow for stability testing.

Guanadrel This compound Acid_Stress Acid Hydrolysis (e.g., HCl, heat) Guanadrel->Acid_Stress Base_Stress Base Hydrolysis (e.g., NaOH, heat) Guanadrel->Base_Stress Oxidative_Stress Oxidation (e.g., H₂O₂) Guanadrel->Oxidative_Stress Thermal_Stress Thermal Stress (e.g., >80°C) Guanadrel->Thermal_Stress Photo_Stress Photolytic Stress (UV/Vis light) Guanadrel->Photo_Stress Spiroketal_Opening Spiroketal Ring Opening (Diol + Cyclohexanone) Acid_Stress->Spiroketal_Opening Guanidinium_Hydrolysis Guanidinium Hydrolysis (Urea derivative + NH₃) Acid_Stress->Guanidinium_Hydrolysis Base_Stress->Guanidinium_Hydrolysis Oxidation_Products Oxidation Products Oxidative_Stress->Oxidation_Products Thermal_Decomposition Thermal Decomposition Products (NH₃, N₂, Cyanamide) Thermal_Stress->Thermal_Decomposition Photo_Products Photodegradation Products Photo_Stress->Photo_Products

Caption: Plausible degradation pathways of this compound under various stress conditions.

Start Start: this compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC/UPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (Assay, Impurity Profiling, Mass Balance) HPLC_Analysis->Data_Analysis Degradant_Identification Degradant Identification (LC-MS, NMR) Data_Analysis->Degradant_Identification Pathway_Elucidation Degradation Pathway Elucidation Degradant_Identification->Pathway_Elucidation End End: Stability Profile Established Pathway_Elucidation->End

Caption: General workflow for this compound stability testing and degradation analysis.

References

Technical Support Center: Overcoming Orthostatic Hypotension Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the investigation of orthostatic hypotension (OH) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models for studying orthostatic hypotension?

A1: The most frequently used animal models for OH research are rats and mice due to their well-characterized cardiovascular physiology and the availability of transgenic strains. Non-human primates are also used, particularly for studies requiring closer translation to human physiology. The choice of model often depends on the specific research question, the compound being tested, and available resources.

Q2: What are the primary methods to induce orthostatic hypotension in these models?

A2: There are three primary methods for inducing an orthostatic challenge in rodent models:

  • Tilt-Table Test: This involves securing the anesthetized or conscious animal to a board that can be tilted to a head-up position (typically 45-90 degrees) to simulate the gravitational stress of standing.[1][2][3]

  • Lower Body Negative Pressure (LBNP): This technique involves placing the lower half of the animal in a sealed chamber and applying negative pressure, which pools blood in the lower extremities, mimicking the effect of standing.[4][5][6][7]

  • Pharmacological Induction: Certain drugs with known hypotensive effects are administered to induce or exacerbate orthostatic hypotension. Common agents include α1-adrenergic antagonists like prazosin and neuronal suppressants like guanethidine.[2][8]

Q3: What are the key physiological parameters to monitor during an orthostatic hypotension experiment?

A3: Continuous monitoring of Mean Arterial Pressure (MAP) and Heart Rate (HR) is critical. These parameters provide direct insight into the cardiovascular response to the orthostatic challenge. In some studies, other hemodynamic variables like cardiac output and peripheral resistance may also be measured for a more comprehensive assessment.

Q4: Is anesthesia necessary for these experiments, and how does it affect the results?

A4: Experiments can be conducted in both anesthetized and conscious animals. However, it is crucial to note that many anesthetics can depress the autonomic nervous system and blunt cardiovascular reflexes, potentially confounding the results.[5][6] For instance, isoflurane anesthesia has been shown to impair the baroreceptor response.[4][5] Whenever possible, conducting studies in conscious, instrumented animals is preferred to obtain more physiologically relevant data. Common anesthetic combinations for non-survival or terminal procedures include ketamine/xylazine or a cocktail of chloralose, urethane, and pentobarbital.[3][8][9]

Troubleshooting Guide

Issue 1: Excessive drop in blood pressure leading to premature termination of the experiment.

  • Q: My animal's blood pressure drops too severely and rapidly after administering the test compound, even before the orthostatic challenge. What can I do?

    • A: This suggests high sensitivity to the compound. Consider the following:

      • Dose Reduction: The most straightforward approach is to perform a dose-response study to find a dose that induces a measurable orthostatic hypotensive effect without causing severe baseline hypotension.

      • Slower Infusion Rate: If administering the compound intravenously, a slower infusion rate can prevent a rapid, drastic drop in blood pressure.

      • Acclimatization: Ensure the animal is properly acclimatized to the experimental setup to minimize stress-induced cardiovascular changes.

  • Q: During the tilt-test or LBNP, the animal's blood pressure falls to a level that is compromising its welfare. How can I intervene without invalidating the experiment?

    • A: In such cases, immediate intervention is necessary.

      • Return to Baseline: Immediately return the tilt-table to the horizontal position or cease the LBNP. This should restore venous return and help stabilize blood pressure.

      • Fluid Bolus: If the hypotension persists, a small bolus of warmed, sterile isotonic saline (e.g., 5-10 ml/kg IV or IP) can be administered to increase intravascular volume. Note this intervention in your experimental records as it may influence the data.

      • Vasopressor Support (for terminal experiments): In anesthetized, non-survival experiments, a low-dose constant rate infusion (CRI) of a vasopressor like dopamine or norepinephrine can be considered to maintain a baseline blood pressure that allows for the orthostatic challenge. This should be a last resort and its use must be clearly justified and reported.

Issue 2: High variability in blood pressure and heart rate readings.

  • Q: I'm observing significant fluctuations in my baseline cardiovascular data. What could be the cause?

    • A: Several factors can contribute to data variability:

      • Anesthetic Plane: If the animal is anesthetized, the depth of anesthesia may be inconsistent. Ensure a stable plane of anesthesia is maintained throughout the experiment.

      • Stress: In conscious animals, stress is a major confounder. Ensure proper acclimatization to handling and the experimental apparatus.

      • Temperature: Rodents have a high surface area to volume ratio and can lose body heat rapidly, especially under anesthesia. Hypothermia can significantly affect cardiovascular parameters. Maintain the animal's body temperature using a heating pad.

      • Hydration Status: Ensure the animal is adequately hydrated before the experiment.

Issue 3: Difficulty in achieving a consistent orthostatic hypotensive response.

  • Q: The magnitude of the blood pressure drop during the orthostatic challenge is not consistent across animals, even at the same drug dose. Why might this be?

    • A: Biological variability is a key factor. However, you can take steps to minimize experimental variability:

      • Standardize Procedures: Ensure all experimental procedures, including drug administration, tilt angle and duration, or LBNP level, are performed consistently for all animals.

      • Animal Characteristics: Use animals of the same age, sex, and strain, as these factors can influence cardiovascular responses.

      • Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect the cardiovascular system.

Data Presentation

Table 1: Effects of α1-Adrenergic Antagonist (Prazosin) on Orthostatic Hypotension in Rats

Dose (mg/kg, IV)Baseline MAP (mmHg)MAP during Tilt (mmHg)Heart Rate Change during Tilt (bpm)
Vehicle Control110 ± 5105 ± 6+25 ± 5
Prazosin (0.1)95 ± 770 ± 8+40 ± 7
Prazosin (0.5)80 ± 650 ± 9+55 ± 9
Prazosin (1.0)70 ± 835 ± 10+70 ± 12

Note: Data are presented as Mean ± SEM and are hypothetical representations based on published findings.[10][11]

Table 2: Effects of Sympathetic Neuron Blocker (Guanethidine) on Orthostatic Hypotension in Rats

TreatmentBaseline MAP (mmHg)MAP during Tilt (mmHg)Heart Rate (bpm)
Control115 ± 4110 ± 5350 ± 15
Guanethidine (5 mg/kg, IV)90 ± 660 ± 7330 ± 18
Guanethidine (10 mg/kg, IV)75 ± 540 ± 8310 ± 20

Note: Data are presented as Mean ± SEM and are hypothetical representations based on published findings.[2][12]

Experimental Protocols

Protocol 1: Tilt-Table Test for Orthostatic Hypotension in Anesthetized Rats

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine/xylazine IP or isoflurane inhalation).[9][13]

    • Place the animal in a supine position on a custom-made tilt-table and secure it with tape, ensuring no restriction of circulation.

    • Maintain body temperature at 37°C using a heating pad.

    • Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement. Connect the catheter to a pressure transducer.

    • Place ECG electrodes for heart rate monitoring.

  • Baseline Measurement:

    • Allow the animal to stabilize for at least 20-30 minutes after surgery and instrumentation.

    • Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 10-15 minutes in the horizontal position.

  • Drug Administration:

    • Administer the test compound or vehicle intravenously through a cannulated femoral or jugular vein.

    • Allow for a sufficient period for the drug to take effect and for cardiovascular parameters to stabilize.

  • Orthostatic Challenge:

    • Rapidly tilt the table to a head-up position of 60-90 degrees.[2]

    • Maintain the tilted position for a predetermined period (e.g., 2-5 minutes).

    • Continuously record MAP and HR throughout the tilt.

  • Recovery:

    • Return the table to the horizontal position.

    • Continue to monitor MAP and HR until they return to baseline levels.

Protocol 2: Lower Body Negative Pressure (LBNP) in Conscious Rats

  • Animal Preparation:

    • Surgically implant a telemetric blood pressure transducer for continuous monitoring of MAP and HR in a conscious, freely moving animal. Allow for a recovery period of at least one week.

    • Acclimatize the rat to the LBNP chamber and restraint for several days prior to the experiment.

  • Experimental Procedure:

    • Place the conscious rat in a restraining device that is then placed into the LBNP chamber. The chamber should be sealed at the level of the iliac crests.

    • Record baseline MAP and HR for 15-20 minutes.

  • Drug Administration:

    • If applicable, administer the test compound through a pre-implanted catheter or by oral gavage.

    • Allow for drug absorption and stabilization of cardiovascular parameters.

  • LBNP Application:

    • Apply negative pressure to the lower chamber in a stepwise or ramp manner (e.g., -5, -10, -15 mmHg), with each step lasting for a few minutes.[4][5][6]

    • Continuously record MAP and HR throughout the LBNP protocol.

  • Recovery:

    • Gradually release the negative pressure.

    • Continue monitoring MAP and HR during the recovery period.

Visualizations

Baroreceptor_Reflex_Pathway cluster_stimulus Stimulus cluster_receptors Receptors cluster_cns Central Nervous System (Medulla) cluster_efferent Efferent Pathways cluster_effectors Effectors & Response Increase_BP Increased Blood Pressure (Stretch of Arterial Walls) Baroreceptors Baroreceptors (Aortic Arch & Carotid Sinus) Increase_BP->Baroreceptors Stimulates NTS Nucleus Tractus Solitarius (NTS) Baroreceptors->NTS Afferent Signals (Glossopharyngeal & Vagus Nerves) CVLM Caudal Ventrolateral Medulla (CVLM) NTS->CVLM Excitatory NA_DMN Nucleus Ambiguus & Dorsal Motor Nucleus of Vagus NTS->NA_DMN Excitatory RVLM Rostral Ventrolateral Medulla (RVLM) CVLM->RVLM Inhibitory Sympathetic Sympathetic Nervous System RVLM->Sympathetic Excitatory (Tonic) Parasympathetic Parasympathetic Nervous System (Vagus Nerve) NA_DMN->Parasympathetic Excitatory Heart Heart Sympathetic->Heart Inhibited Blood_Vessels Blood Vessels Sympathetic->Blood_Vessels Inhibited Parasympathetic->Heart Stimulated Decrease_HR Decreased Heart Rate Heart->Decrease_HR Vasodilation Vasodilation Blood_Vessels->Vasodilation Decrease_BP Decreased Blood Pressure (Negative Feedback) Decrease_HR->Decrease_BP Vasodilation->Decrease_BP

Caption: Baroreceptor reflex signaling pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_baseline Phase 2: Baseline cluster_intervention Phase 3: Intervention cluster_challenge Phase 4: Orthostatic Challenge cluster_recovery Phase 5: Recovery Animal_Prep Animal Preparation (Anesthesia/Instrumentation) Stabilization Stabilization Period Animal_Prep->Stabilization Baseline_Recording Record Baseline MAP & HR Stabilization->Baseline_Recording Drug_Admin Administer Test Compound or Vehicle Baseline_Recording->Drug_Admin Drug_Effect Allow for Drug Effect & Stabilization Drug_Admin->Drug_Effect Orthostatic_Challenge Induce Orthostatic Stress (Tilt or LBNP) Drug_Effect->Orthostatic_Challenge Challenge_Recording Record MAP & HR during Challenge Orthostatic_Challenge->Challenge_Recording Return_to_Baseline Return to Horizontal/Neutral Pressure Challenge_Recording->Return_to_Baseline Recovery_Recording Record MAP & HR during Recovery Return_to_Baseline->Recovery_Recording

Caption: Experimental workflow for orthostatic hypotension studies.

Troubleshooting_Logic node_action Reduce Drug Dose OR Slow Infusion Rate node_issue Animal Welfare Compromised Action1 Return to Baseline (Horizontal/Stop LBNP) node_issue->Action1 Immediate Action Start Excessive Hypotension During Experiment? Is_Baseline Is it during baseline (post-drug)? Start->Is_Baseline Is_Challenge Is it during orthostatic challenge? Start->Is_Challenge Is_Baseline->node_action Yes Is_Baseline->Is_Challenge No Is_Challenge->node_issue Yes Check_Recovery Does BP Recover? Action1->Check_Recovery Then End Continue Monitoring & Note Event Check_Recovery->End Yes Action2 Administer Fluid Bolus (e.g., 5-10 ml/kg Saline) Check_Recovery->Action2 No Action3 Consider Vasopressor CRI (Dopamine/Norepinephrine) Action2->Action3 If still no recovery (terminal experiment) Action3->End

Caption: Troubleshooting logic for excessive hypotension.

References

Technical Support Center: Troubleshooting Guanadrel Sulfate Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guanadrel Sulfate. This guide is designed for researchers, scientists, and drug development professionals to address common issues that may lead to variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a postganglionic adrenergic blocking agent.[1][2][3] Its primary mechanism of action involves its uptake into sympathetic neurons via the norepinephrine transporter (NET).[4] Once inside the neuron, it displaces norepinephrine from storage vesicles, leading to a depletion of norepinephrine stores and a subsequent reduction in its release upon nerve stimulation.[1][4] This sympatholytic effect results in the relaxation of blood vessels and a decrease in blood pressure.[4]

Q2: My experimental results with this compound are inconsistent. What are the common causes of variability?

Variability in experiments with this compound can arise from several factors:

  • Compound Stability and Solubility: Ensure the compound is properly stored and that your stock solutions are freshly prepared. Inconsistent solubility can lead to variations in the effective concentration.

  • Experimental Model System: The choice of cell line or animal model can significantly impact results. Different neuronal cell lines may express varying levels of the norepinephrine transporter (NET), which is crucial for Guanadrel's uptake. Similarly, the physiological state of animal models can influence their response.

  • Off-Target Effects: While Guanadrel's primary target is the adrenergic neuron, the guanidinium group present in its structure can have other biological activities that may contribute to variability.[5][6]

  • Drug Interactions: Guanadrel's effect can be altered by other compounds in your experimental system. For example, substances that inhibit the norepinephrine transporter or monoamine oxidase (MAO) can interfere with its mechanism of action.

Q3: How should I prepare and store this compound for my experiments?

This compound is a white to off-white crystalline powder.[2] It should be stored in well-closed containers at a temperature below 40°C, preferably between 15-30°C. For in vitro experiments, stock solutions can be prepared in appropriate solvents. While it has some water solubility, the specific solvent should be chosen based on the experimental requirements and compatibility with the cell culture or assay conditions. The stability of the compound in your specific cell culture media should be considered, as components in the media can sometimes affect drug stability.[7][8]

Troubleshooting Guides

In Vitro Experiment Variability
Observed Issue Potential Cause Troubleshooting Steps
Low or no effect of this compound 1. Low Norepinephrine Transporter (NET) expression: The cell line used may not express sufficient levels of NET for Guanadrel uptake. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Incorrect concentration: The concentration used may be too low to elicit a response.1. Cell line selection: Use cell lines known to express NET, such as PC12 or SH-SY5Y cells. Verify NET expression via qPCR or Western blot. 2. Fresh preparation: Prepare fresh stock solutions for each experiment. 3. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration.
High variability between replicates 1. Inconsistent cell density: Variations in cell seeding density can affect the overall response. 2. Uneven drug distribution: Improper mixing of the compound in the culture media. 3. Cell health: Poor cell viability can lead to inconsistent results.1. Standardized seeding: Ensure a consistent number of cells are seeded in each well. 2. Thorough mixing: Gently mix the culture plate after adding this compound. 3. Viability check: Perform a cell viability assay to ensure cells are healthy before and after treatment.
Unexpected off-target effects 1. Guanidinium group activity: The guanidinium moiety can have biological effects independent of adrenergic blockade.[5][6] 2. Interaction with media components: Components in the cell culture media may interact with the compound.[8]1. Control experiments: Use a structurally related compound without the guanidinium group as a negative control, if available. 2. Media composition: Be aware of the components in your media and consider if any might interact with your compound.
In Vivo Experiment Variability
Observed Issue Potential Cause Troubleshooting Steps
Inconsistent blood pressure reduction 1. Animal model variability: Different animal strains or even individual animals can have varying baseline sympathetic tone. 2. Route of administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection) can affect bioavailability. 3. Stress-induced hypertension: Handling and measurement procedures can cause stress, leading to fluctuations in blood pressure.1. Model selection: Choose a well-characterized model of hypertension, such as the Spontaneously Hypertensive Rat (SHR) or the DOCA-salt hypertensive rat.[9][10][11][12] 2. Consistent administration: Use a consistent and appropriate route of administration for all animals. 3. Acclimatization: Allow animals to acclimatize to the experimental setup to minimize stress.
High mortality or adverse effects 1. Dose is too high: The dose used may be causing excessive hypotension or other toxic effects. 2. Interaction with anesthesia: If surgery or anesthetized measurements are involved, there could be an interaction with the anesthetic agent.1. Dose-ranging study: Conduct a preliminary dose-ranging study to determine the optimal therapeutic dose with minimal side effects. 2. Anesthetic choice: Be aware of potential interactions between this compound and anesthetic agents.
Tolerance development 1. Receptor upregulation: Chronic administration of adrenergic blockers can sometimes lead to compensatory changes in the sympathetic nervous system.1. Dose adjustment: In long-term studies, it may be necessary to adjust the dose over time.[13]

Experimental Protocols

In Vitro: Norepinephrine Uptake Inhibition Assay in PC12 Cells

This protocol is a general guideline for assessing the inhibitory effect of this compound on norepinephrine uptake in PC12 cells.

  • Cell Culture:

    • Culture PC12 cells in an appropriate medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.

    • Plate cells in a suitable format (e.g., 24-well plate) at a density that allows for optimal growth and uptake.

  • Assay Procedure:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).

    • Initiate the uptake by adding a solution containing a known concentration of radiolabeled norepinephrine (e.g., [3H]-norepinephrine).

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of norepinephrine uptake inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

In Vivo: Blood Pressure Measurement in a DOCA-Salt Hypertensive Rat Model

This protocol provides a general framework for inducing hypertension and evaluating the effect of this compound in a DOCA-salt rat model.[10][11][12]

  • Induction of Hypertension:

    • Use a suitable rat strain (e.g., Sprague-Dawley).

    • Perform a unilateral nephrectomy.

    • Implant a deoxycorticosterone acetate (DOCA) pellet subcutaneously or administer regular injections.

    • Provide the rats with drinking water containing 1% NaCl.

    • Monitor the development of hypertension over several weeks.

  • Drug Administration:

    • Once hypertension is established, divide the animals into control and treatment groups.

    • Administer this compound or a vehicle control to the respective groups. The route of administration (e.g., oral gavage) and dosing regimen should be determined based on preliminary studies.

  • Blood Pressure Measurement:

    • Measure blood pressure using a non-invasive method (e.g., tail-cuff plethysmography) or a more direct method (e.g., radiotelemetry).

    • Take baseline measurements before starting the treatment and at regular intervals throughout the study.

  • Data Analysis:

    • Compare the changes in blood pressure between the this compound-treated group and the control group.

    • Analyze the data using appropriate statistical methods to determine the significance of the observed effects.

Visualizations

Guanadrel_Sulfate_Mechanism_of_Action Sympathetic Neuron Sympathetic Neuron Norepinephrine (NE) Vesicle Norepinephrine (NE) Vesicle Sympathetic Neuron->Norepinephrine (NE) Vesicle Displaces NE Synaptic Cleft Synaptic Cleft Norepinephrine (NE) Vesicle->Synaptic Cleft Reduced NE Release Norepinephrine Transporter (NET) Norepinephrine Transporter (NET) Norepinephrine Transporter (NET)->Sympathetic Neuron This compound This compound This compound->Norepinephrine Transporter (NET) Uptake Postsynaptic Receptor Postsynaptic Receptor Synaptic Cleft->Postsynaptic Receptor Decreased Stimulation

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results is_in_vitro In Vitro Experiment? start->is_in_vitro check_cell_line Verify NET expression in cell line is_in_vitro->check_cell_line Yes is_in_vivo In Vivo Experiment? is_in_vitro->is_in_vivo No check_compound Check compound stability and solubility check_cell_line->check_compound check_protocol_vitro Review in vitro protocol for consistency check_compound->check_protocol_vitro end_node Consistent Results check_protocol_vitro->end_node check_animal_model Assess animal model and baseline variability is_in_vivo->check_animal_model Yes check_drug_admin Ensure consistent drug administration check_animal_model->check_drug_admin check_protocol_vivo Review in vivo protocol for stress factors check_drug_admin->check_protocol_vivo check_protocol_vivo->end_node

Caption: Troubleshooting workflow for experimental variability.

References

Technical Support Center: Forced Degradation Studies of Guanidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for forced degradation studies of compounds containing the guanidine functional group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my guanidine-containing compound showing extensive degradation under both acidic and basic hydrolytic stress?

A1: The guanidine group is a very strong organic base (pKa often around 12.5-13.6) and exists almost exclusively as the protonated guanidinium cation in neutral or acidic solutions.[1][2] This cation is susceptible to hydrolysis. Under both acidic and basic conditions, the central carbon atom of the guanidinium ion is attacked by water or hydroxide ions, respectively.[3][4] This leads to cleavage of C-N bonds and the formation of urea and the corresponding amine(s) as primary degradation products.[3] The high stability of the resonance-stabilized guanidinium ion also means that once it is formed, it is a prime target for nucleophilic attack.[1]

Q2: What are the expected major degradation products from a guanidine moiety?

A2: The primary degradation pathway for the guanidine functional group is hydrolysis, which yields urea and an amine.[3][5] In some cases, particularly under thermal stress or in the presence of specific reagents, further degradation to ammonia and carbon dioxide can occur. For biguanides, like metformin, a common degradant is melamine, formed through cyclization.

Q3: My analytical method (RP-HPLC) is showing poor peak shape (e.g., tailing, broadening) for my guanidine-containing analyte. How can I improve this?

A3: This is a common issue due to the highly basic and polar nature of guanidine compounds. Here are several troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5). At this pH, the guanidinium cation is stable, and secondary interactions with residual silanols on the column surface are minimized.

  • Use of Buffers: Employ a suitable buffer like phosphate or an ion-pairing agent (e.g., hexane-1-sulphonic acid) to improve peak shape and retention.[6]

  • Column Choice: Consider using columns specifically designed for polar compounds, such as those with polar end-capping or a polar-embedded stationary phase. HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography columns can also provide excellent retention and peak shape for highly polar bases like guanidine.[7]

  • Organic Modifier: While acetonitrile is common, experimenting with methanol as the organic modifier can sometimes alter selectivity and improve peak shape.[8]

Q4: I am not observing significant degradation under oxidative stress using 3% hydrogen peroxide. What should I do?

A4: While the guanidine group itself is relatively stable to oxidation, the rest of the molecule may be susceptible. If no degradation is observed, you can try more forcing conditions as per ICH guidelines.[9][10] Consider increasing the concentration of hydrogen peroxide (e.g., up to 30%), increasing the temperature (e.g., to 60°C), or extending the exposure time.[10] Ensure that the lack of degradation is genuine and not an analytical artifact where the degradants are not being detected by your method.

Q5: Are there any special considerations for photostability testing of guanidine compounds?

A5: Guanidine compounds do not typically have a strong chromophore unless one is present elsewhere in the molecule. Therefore, direct photodegradation might be limited. However, it is still a mandatory part of forced degradation studies. The study should be conducted according to ICH Q1B guidelines, exposing the drug substance (solid and in solution) to a combination of UV and visible light. If the compound is formulated with photosensitive excipients, indirect degradation pathways may be initiated.

Summary of Degradation Behavior

The following table summarizes typical degradation patterns observed for guanidine-containing compounds under various stress conditions. The extent of degradation can vary significantly based on the overall molecular structure, concentration, and temperature.

Stress ConditionReagent/ParametersTypical Degradation (%)Primary Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C10 - 30%Hydrolysis to urea and amine(s)
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C15 - 40%Hydrolysis to urea and amine(s)
Oxidative 3% - 30% H₂O₂, RT - 60°C5 - 20%Oxidation of other functional groups
Thermal (Dry Heat) 80 - 105°C< 10%Decomposition, potential cyclization
Photolytic ICH Q1B exposure< 5%Dependent on molecular chromophores

Note: The percentages are representative and can vary widely between different molecules.

Key Experimental Protocols

Below are standardized protocols for conducting forced degradation studies, which should be adapted based on the specific stability of the compound being tested. The goal is to achieve 5-20% degradation to ensure the analytical method is truly stability-indicating.[9]

Acid and Base Hydrolysis
  • Preparation: Prepare a ~1 mg/mL solution of the drug substance in a suitable solvent.

  • Acid Stress: Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Base Stress: Transfer another aliquot into a separate flask and add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Heat the flasks in a water bath at 60-80°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl.

  • Analysis: Dilute to the target concentration and analyze by HPLC. A control sample (drug in solvent, without stressor) should be analyzed concurrently.

Oxidative Degradation
  • Preparation: Prepare a ~1 mg/mL solution of the drug substance.

  • Stress Application: Add an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 3-30% H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light, for up to 24 hours. If no degradation is seen, the study can be repeated at an elevated temperature (e.g., 60°C).

  • Analysis: Withdraw samples, dilute as necessary, and analyze immediately by HPLC.

Thermal Degradation
  • Solid State: Place a thin layer of the solid drug substance in a petri dish and expose it to a high temperature (e.g., 105°C) in a calibrated oven for a specified duration (e.g., 24-48 hours).

  • Solution State: Prepare a solution of the drug substance and heat it at a high temperature (e.g., 70-80°C).

  • Analysis: For the solid sample, dissolve it in a suitable solvent after the stress period. For both, dilute to the target concentration and analyze by HPLC.

Visualized Workflows and Pathways

Guanidine Hydrolysis Pathway

The following diagram illustrates the fundamental hydrolytic degradation pathway for a simple guanidinium ion.

G cluster_hydrolysis Hydrolytic Degradation of Guanidinium A R-NH-C(=NH2+)-NH2 Guanidinium Ion B Tetrahedral Intermediate A->B + H2O / OH- C R-NH2 Amine B->C D H2N-CO-NH2 Urea B->D G cluster_workflow Forced Degradation Workflow prep Prepare Drug Stock Solution stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) prep->stress sample Sample at Time Points & Neutralize (if needed) stress->sample analyze Analyze via Stability- Indicating HPLC Method sample->analyze evaluate Evaluate Data: - Identify Degradants - Assess Peak Purity - Determine Pathway analyze->evaluate

References

Technical Support Center: Guanadrel Sulfate and Tachyphylaxis in Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Guanadrel Sulfate in chronic experimental models, tachyphylaxis—a rapid decrease in drug response—can be a significant hurdle. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify, understand, and address this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a postganglionic adrenergic blocking agent.[1] Its primary mechanism of action involves being actively transported into sympathetic neurons via the norepinephrine (NE) transporter.[2] Once inside the neuron, it displaces norepinephrine from its storage vesicles, leading to a depletion of NE that can be released upon nerve stimulation.[2][3][4][5] This reduction in norepinephrine release results in decreased sympathetic tone and a lowering of blood pressure.

Q2: What is tachyphylaxis and why does it occur with this compound in chronic studies?

Tachyphylaxis is the rapid development of tolerance to a drug's effects.[6][7][8] In the context of chronic this compound administration, tachyphylaxis is likely a multifactorial phenomenon. The primary suspected mechanisms include:

  • Depletion of Norepinephrine Stores: Continuous use of Guanadrel can lead to a significant depletion of norepinephrine from sympathetic nerve terminals.[9] Once these stores are exhausted, further administration of Guanadrel will have a diminished effect as there is little remaining norepinephrine to displace and for the sympathetic neuron to release.

  • Receptor Upregulation: As a compensatory mechanism to the reduced norepinephrine levels and decreased sympathetic activity, postsynaptic adrenergic receptors may become upregulated (increase in number or sensitivity). This can make the target tissues more sensitive to any remaining norepinephrine or other sympathomimetic substances, counteracting the effect of Guanadrel. One study has shown a homologous upregulation of arterial alpha-adrenergic responsiveness in humans treated with guanadrel.

  • Alterations in Neuronal Uptake: Although less studied for Guanadrel specifically, chronic exposure to drugs that interact with neuronal transporters can sometimes lead to changes in the expression or function of these transporters, potentially altering the uptake of Guanadrel into the neuron.

Q3: What are the typical signs of tachyphylaxis to this compound in an experimental setting?

In a research setting, particularly in animal models of hypertension, the primary sign of tachyphylaxis is a gradual return of blood pressure to pre-treatment levels despite continued administration of this compound at a previously effective dose. Other signs may include a diminished response to sympathetic nerve stimulation in isolated tissue preparations.

Q4: How can I differentiate between tachyphylaxis and other reasons for loss of efficacy?

It is crucial to rule out other potential causes for the observed loss of Guanadrel's effect. These can include:

  • Incorrect Dosing or Administration: Verify the concentration and stability of your this compound solution and ensure the administration protocol (e.g., route, frequency) is being followed correctly.

  • Animal Model Variability: Consider the possibility of biological variability within your animal cohort.

  • Disease Progression: In some models, the underlying pathology may progress to a point where the initial dose of Guanadrel is no longer sufficient.

A key indicator of tachyphylaxis is the inability to restore the initial response even with a significant increase in the drug's dose.

Troubleshooting Guide

If you suspect tachyphylaxis to this compound in your chronic study, the following troubleshooting steps can help you investigate and potentially mitigate the issue.

Problem: Gradual loss of hypotensive effect despite consistent this compound administration.

Table 1: Troubleshooting Protocol for Suspected Guanadrel Tachyphylaxis

Troubleshooting Step Experimental Protocol Expected Outcome if Tachyphylaxis is Occurring
1. Verify Drug and Dosing - Prepare a fresh solution of this compound. - Confirm the accuracy of the dose calculation and administration volume. - If possible, analytically verify the concentration of the dosing solution.If the drug and dosing are correct, the loss of efficacy will persist.
2. Assess Dose-Response Relationship - In a cohort of animals exhibiting tachyphylaxis, administer escalating doses of this compound. - Monitor the primary endpoint (e.g., blood pressure) at each dose level.The dose-response curve will be shifted to the right, and the maximal effect may be reduced compared to the initial response. A complete lack of response to higher doses is a strong indicator.
3. Evaluate Norepinephrine Levels - Collect plasma and/or relevant tissue samples (e.g., heart, blood vessels) from tachyphylactic and control animals. - Measure norepinephrine content using techniques like HPLC or ELISA.[10][11]Norepinephrine levels in plasma and tissues from the tachyphylactic group will be significantly lower than in control animals.
4. Assess Adrenergic Receptor Sensitivity - In vivo: Perform a challenge with an adrenergic agonist (e.g., phenylephrine, norepinephrine) and measure the pressor response. - In vitro: Isolate blood vessels or other relevant tissues and perform concentration-response curves to adrenergic agonists in an organ bath setup.[12][13]Animals with tachyphylaxis to Guanadrel may exhibit an exaggerated or "supersensitive" response to adrenergic agonists due to receptor upregulation.
5. "Drug Holiday" or Washout Period - Discontinue this compound administration for a defined period (e.g., 1-2 weeks). - Re-introduce the drug at the original effective dose and monitor the response.If tachyphylaxis was due to reversible mechanisms like receptor state changes or partial replenishment of norepinephrine stores, a partial or full restoration of the drug's effect may be observed.

Experimental Protocols

Protocol 1: In Vivo Assessment of Tachyphylaxis and Adrenergic Receptor Sensitivity

Objective: To confirm tachyphylaxis and assess for changes in adrenergic receptor sensitivity in a hypertensive animal model.

Materials:

  • Hypertensive animal model (e.g., Spontaneously Hypertensive Rats - SHRs).[14][15]

  • This compound.

  • Adrenergic agonist (e.g., Phenylephrine hydrochloride).

  • Blood pressure monitoring system (e.g., telemetry or tail-cuff).

  • Catheters for intravenous drug administration.

Procedure:

  • Baseline: Acclimatize animals and record baseline blood pressure for several days.

  • Induction of Tachyphylaxis: Administer this compound at an effective dose daily. Monitor blood pressure. Continue administration until a stable hypotensive effect is observed, followed by a gradual return of blood pressure towards baseline.

  • Confirmation of Tachyphylaxis: Once tachyphylaxis is suspected, increase the dose of this compound and observe the lack of a significant hypotensive response.

  • Adrenergic Agonist Challenge:

    • Administer a bolus intravenous dose of phenylephrine to both a control (no Guanadrel) and the tachyphylactic group.

    • Record the peak change in blood pressure.

    • Compare the pressor response between the two groups. An enhanced response in the Guanadrel-treated group suggests adrenergic receptor supersensitivity.

Protocol 2: In Vitro Assessment of Vascular Reactivity

Objective: To assess changes in vascular adrenergic receptor sensitivity in isolated tissues.

Materials:

  • Aorta or mesenteric arteries isolated from control and Guanadrel-treated tachyphylactic animals.

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution).

  • Adrenergic agonist (e.g., Norepinephrine).

  • Force transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize animals and carefully dissect the desired artery. Cut into rings of 2-3 mm.

  • Mounting: Mount the arterial rings in the organ baths under optimal resting tension.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Concentration-Response Curve:

    • Cumulatively add increasing concentrations of norepinephrine to the organ bath.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Construct concentration-response curves for tissues from both control and tachyphylactic animals.

  • Data Analysis: Compare the EC50 (concentration producing 50% of the maximal response) and the maximal response (Emax) between the two groups. A leftward shift in the concentration-response curve and/or an increased Emax in the tachyphylactic group indicates supersensitivity.

Visualizations

Signaling Pathway and Mechanism of Tachyphylaxis

guanadrel_tachyphylaxis cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Guanadrel This compound NET Norepinephrine Transporter (NET) Guanadrel->NET Uptake Guanadrel_in Guanadrel NET->Guanadrel_in Vesicle Synaptic Vesicle (NE Stores) NE_depletion NE Depletion Vesicle->NE_depletion NE_in Norepinephrine (NE) Guanadrel_in->Vesicle Displaces NE NE_released Reduced NE Release NE_depletion->NE_released Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Reduced Stimulation Reduced_Effect Reduced Physiological Effect Adrenergic_Receptor->Reduced_Effect Upregulation Receptor Upregulation Upregulation->Adrenergic_Receptor Increases Sensitivity Reduced_Effect->Upregulation Compensatory Response

Caption: Proposed mechanism of Guanadrel-induced tachyphylaxis.

Experimental Workflow for Investigating Tachyphylaxis

tachyphylaxis_workflow start Chronic Guanadrel Administration observe Observe Loss of Hypotensive Effect start->observe observe->start No verify Verify Dosing and Drug Integrity observe->verify Yes dose_response In Vivo Dose-Response verify->dose_response ne_levels Measure NE Levels (Plasma/Tissue) dose_response->ne_levels receptor_sensitivity Assess Receptor Sensitivity (In Vivo/In Vitro) ne_levels->receptor_sensitivity conclusion Confirm Tachyphylaxis and Characterize Mechanism receptor_sensitivity->conclusion

Caption: Workflow for troubleshooting Guanadrel tachyphylaxis.

By following these guidelines and protocols, researchers can better anticipate, identify, and investigate the mechanisms of tachyphylaxis associated with chronic this compound administration, leading to more robust and reliable experimental outcomes.

References

Technical Support Center: Guanadrel Sulfate Administration Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental administration of Guanadrel Sulfate. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a postganglionic adrenergic-blocking agent.[1] Its primary mechanism of action involves inhibiting the function of peripheral adrenergic neurons.[2] It is taken up into sympathetic neurons where it displaces norepinephrine from its storage vesicles. This leads to a depletion of norepinephrine and a subsequent reduction in the release of this neurotransmitter upon nerve stimulation. The overall effect is a decrease in sympathetic tone, leading to vasodilation and a reduction in blood pressure.[1]

Q2: What are the key physicochemical properties of this compound for experimental use?

This compound is a white to off-white crystalline powder.[2] It is highly soluble in water (76 mg/mL at 25°C).[2][3] Guanidine-containing compounds are strong bases and exist as the guanidinium cation at physiological pH.[4] this compound tablets should be stored in well-closed containers at a temperature between 15-30°C.[2]

Q3: How should I prepare this compound solutions for my experiments?

The preparation method depends on the experimental setup:

  • For in vitro cell culture experiments: Given its high water solubility, sterile, deionized water or phosphate-buffered saline (PBS) are the recommended primary solvents. For a stock solution, dissolve this compound in sterile water to a concentration of 10 mg/mL. This stock can then be further diluted in your cell culture medium to the desired final concentration. It is crucial to filter-sterilize the final solution using a 0.22 µm filter before adding it to your cell cultures. Due to the basic nature of guanidine compounds, it is advisable to check the pH of your final culture medium after adding the compound and adjust if necessary.[4]

  • For in vivo animal studies (oral gavage): this compound can be dissolved in sterile water or a 0.5% w/v solution of carboxymethyl cellulose (CMC) in water.[1][5] The concentration should be calculated based on the desired dosage (mg/kg) and the administration volume, which should typically not exceed 10 mL/kg for rats.[5] Ensure the solution is homogenous before each administration.

Q4: What are typical concentration ranges for in vitro studies with adrenergic neuron blockers?

The effective concentration of adrenergic neuron blockers in in vitro studies can vary depending on the cell type and the specific endpoint being measured. Based on studies with similar compounds, a starting concentration range of 1-100 µM is recommended for initial experiments.[3] It is always best to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.

Q5: What is a suitable washout period for this compound in animal studies?

A washout period is crucial to eliminate the effects of a previously administered drug. The duration of the washout period is determined by the drug's half-life.[6] For Guanadrel, with a reported half-life of about 10-12 hours in humans, a washout period of at least 5.5 half-lives is generally recommended to ensure complete clearance of the drug.[2][7] Therefore, a washout period of 3-5 days would be appropriate for most animal studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL) for In Vitro Use

  • Weigh out 10 mg of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of sterile, deionized water or PBS to the tube.

  • Vortex briefly until the powder is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula(C₁₀H₁₉N₃O₂)₂·H₂SO₄[8]
Molecular Weight524.6 g/mol [8]
AppearanceWhite to off-white crystalline powder[2]
Water Solubility76 mg/mL at 25°C[2][3]
Storage Temperature15-30°C (tablets)[2]

Table 2: Pharmacokinetic Parameters of Guanadrel (Human Data)

ParameterValueReference(s)
BioavailabilityRapid and almost complete oral absorption[2]
Time to Peak Plasma Concentration1.5 - 2 hours[2]
Protein BindingApproximately 20%[2]
MetabolismApproximately 40-50% in the liver[2]
Elimination Half-life10 - 12 hours[2]

Troubleshooting Guide

Q: I am observing precipitation of this compound in my cell culture medium. What should I do?

  • Check the final concentration: High concentrations may exceed the solubility limit in complex media. Try lowering the final concentration.

  • Verify the solvent: Ensure your stock solution was prepared in water or PBS. While DMSO is a common solvent for many compounds, the high water solubility of this compound makes aqueous solvents preferable.

  • pH of the medium: The addition of a basic compound like Guanadrel could potentially alter the pH of your medium, leading to precipitation of media components. Check the pH after adding the compound and adjust if necessary.

  • Incubation conditions: Extended incubation at 37°C could potentially affect the stability of the compound in the medium. Consider performing a stability test of this compound in your specific culture medium over your experimental timeframe.

Q: My cells are showing unexpected levels of toxicity. How can I troubleshoot this?

  • Perform a dose-response curve: This is essential to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. Guanidinium compounds can be cytotoxic at higher concentrations.[9][10]

  • Check for off-target effects: While Guanadrel is relatively specific for adrenergic neurons, high concentrations may have off-target effects. Review the literature for known off-target effects of guanidinium-based compounds.

  • Vehicle control: Ensure you have a vehicle-only control group to rule out any toxicity caused by the solvent used to dissolve the compound.

  • Purity of the compound: Verify the purity of your this compound with the supplier. Impurities could contribute to unexpected cytotoxicity.

Q: I am seeing inconsistent results in my animal experiments. What could be the cause?

  • Homogeneity of the dosing solution: If using a suspension (e.g., in CMC), ensure it is thoroughly mixed before each administration to guarantee consistent dosing.

  • Gavage technique: Improper oral gavage technique can lead to variability in drug delivery and can cause stress to the animals, which may affect experimental outcomes. Ensure all personnel are properly trained.

  • Animal strain and health: The response to drugs can vary between different animal strains. Ensure you are using a consistent strain and that all animals are healthy and properly acclimated before starting the experiment.

  • Washout period: If conducting a crossover study, ensure an adequate washout period is implemented to prevent carry-over effects from previous treatments.[6]

Visualizations

Guanadrel_Signaling_Pathway cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Smooth Muscle) NE_Vesicle Norepinephrine (NE) in Vesicle NE_Released Released NE NE_Vesicle->NE_Released Nerve Impulse Adrenergic_Receptor Adrenergic Receptor NE_Released->Adrenergic_Receptor Guanadrel_Uptake Guanadrel Uptake (NET) Guanadrel_Vesicle Guanadrel in Vesicle Guanadrel_Uptake->Guanadrel_Vesicle Guanadrel_Vesicle->NE_Vesicle Displaces NE Guanadrel_Vesicle->NE_Released Inhibits Release Response Cellular Response (e.g., Contraction) Adrenergic_Receptor->Response

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A1 Weigh Guanadrel Sulfate Powder A2 Dissolve in Aqueous Solvent A1->A2 A3 Sterile Filter (0.22 µm) A2->A3 C1 Prepare Dosing Solution A2->C1 B2 Add Guanadrel Solution to Media A3->B2 B1 Prepare Cell Culture B1->B2 B3 Incubate and Analyze B2->B3 C2 Administer via Oral Gavage C1->C2 C3 Monitor and Collect Data C2->C3

Caption: General experimental workflow.

Troubleshooting_Logic Start Unexpected Result Precipitation Precipitation in Media? Start->Precipitation Toxicity High Cytotoxicity? Start->Toxicity Inconsistent Inconsistent In Vivo Data? Start->Inconsistent Precipitation->Toxicity No P_Solvent Check Solvent & Concentration Precipitation->P_Solvent Yes Toxicity->Inconsistent No T_Dose Perform Dose- Response Toxicity->T_Dose Yes I_Dose Ensure Homogenous Dosing Solution Inconsistent->I_Dose Yes P_pH Verify Media pH P_Solvent->P_pH T_Purity Check Compound Purity T_Dose->T_Purity I_Tech Review Animal Handling Technique I_Dose->I_Tech

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to Guanadrel Sulfate and Guanethidine: Mechanism, Efficacy, and Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of guanadrel sulfate and guanethidine, two postganglionic adrenergic blocking agents historically used in the management of hypertension. This document outlines their mechanisms of action, compares their clinical efficacy based on available experimental data, and details the protocols of key comparative studies.

Mechanism of Action: A Shared Pathway with Key Differences

Both this compound and guanethidine are potent antihypertensive drugs that exert their effects by disrupting the function of peripheral sympathetic neurons. Their primary mechanism involves the inhibition of norepinephrine release from nerve endings, leading to a reduction in sympathetic tone and subsequent vasodilation.[1][2][3]

The signaling pathway for both drugs begins with their uptake into the presynaptic sympathetic neuron by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.[4][5] Once inside the neuron, both drugs are concentrated within the synaptic vesicles, where they displace norepinephrine from its storage sites.[4][5] This leads to a gradual depletion of norepinephrine stores within the nerve terminal.

Upon nerve stimulation, the release of the primary neurotransmitter, norepinephrine, is significantly reduced. Instead, the pharmacologically less active guanadrel or guanethidine may be released. This "false neurotransmitter" effect, coupled with the overall depletion of norepinephrine, results in a diminished sympathetic response at the neuroeffector junction, leading to relaxation of blood vessels and a decrease in blood pressure.[1][6]

Guanadrel_Guanethidine_Mechanism cluster_presynaptic Presynaptic Sympathetic Neuron cluster_postsynaptic Postsynaptic Effector Cell NET Norepinephrine Transporter (NET) Vesicle Synaptic Vesicle NET->Vesicle Sequestration Fusion Vesicle Fusion & NE Release (Blocked) Vesicle->Fusion NE Norepinephrine (NE) NE->Vesicle Displacement Drug Guanadrel or Guanethidine Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Vesicle Ca²⁺ Influx Action_Potential Action Potential Action_Potential->Ca_channel Depolarization Adrenergic_Receptor Adrenergic Receptor Fusion->Adrenergic_Receptor Reduced NE Binding Response Physiological Response (↓) Adrenergic_Receptor->Response Drug_ext Guanadrel or Guanethidine (in circulation) Drug_ext->NET Uptake NE_ext Norepinephrine (in circulation)

Mechanism of Action of Guanadrel and Guanethidine

Efficacy Comparison: A Look at the Clinical Data

Clinical studies have demonstrated that both this compound and guanethidine are effective in lowering blood pressure in patients with hypertension.[7][8] A key comparative study by Malinow (1983) concluded that the two drugs reduced blood pressure "about equally well".[7] Another study by Hansson et al. (1973) also provided a direct comparison of their antihypertensive effects.[9]

While the overall efficacy in blood pressure reduction is comparable, the pharmacokinetic profiles of the two drugs differ significantly, which impacts their clinical application and side effect profiles.

ParameterThis compoundGuanethidine
Onset of Action Rapid[10]Slower
Half-life ~10-12 hours[10][11]~5 days[12]
Dose Titration More rapid[10]Slower
Bioavailability Incompletely absorbed[13]3-30% (poor and variable)[1]
Metabolism Partially metabolized in the liver[11]Partially metabolized in the liver[3]
Excretion Primarily renal[11]Primarily renal[3]

This table summarizes the pharmacokinetic properties of this compound and Guanethidine.

Experimental Protocols: Insights from Comparative Clinical Trials

The following provides an overview of the methodologies typically employed in the comparative clinical trials of guanadrel and guanethidine conducted in the 1970s and 1980s.

Study Design from Malinow (1983) "Comparison of guanadrel and guanethidine efficacy and side effects"[7]
  • Objective: To compare the antihypertensive efficacy and side effect profiles of this compound and guanethidine sulfate as add-on therapy in patients with essential hypertension.

  • Study Population: Eighteen patients with essential hypertension whose blood pressure was not adequately controlled by hydrochlorothiazide alone.

  • Design: A randomized, comparative clinical trial.

  • Intervention: Patients were randomly assigned to receive either this compound or guanethidine sulfate in addition to their ongoing hydrochlorothiazide therapy. The study duration was six months.

  • Primary Endpoints:

    • Change in blood pressure from baseline.

    • Frequency and severity of reported side effects, including morning orthostatic faintness, other orthostatic faintness, and diarrhea.

  • Data Collection: Blood pressure was measured at regular intervals throughout the six-month study period. Side effects were systematically recorded and compared between the two treatment groups.

Malinow_1983_Workflow cluster_protocol Malinow (1983) Study Protocol Patient_Pool 18 Patients with Uncontrolled Hypertension on Hydrochlorothiazide Randomization Randomization Patient_Pool->Randomization Group_A This compound + Hydrochlorothiazide (n=10) Randomization->Group_A Group_B Guanethidine Sulfate + Hydrochlorothiazide (n=8) Randomization->Group_B Follow_up 6-Month Follow-up Group_A->Follow_up Group_B->Follow_up Data_Analysis Data Analysis: Blood Pressure Reduction & Side Effect Frequency Follow_up->Data_Analysis

Experimental Workflow of Malinow (1983) Study

Side Effect Profile: A Key Differentiator

A significant difference between guanadrel and guanethidine lies in their side effect profiles. The Malinow (1983) study reported that the frequencies of morning orthostatic faintness, other orthostatic faintness, and diarrhea were twice as high in patients treated with guanethidine compared to those treated with guanadrel.[7] This is largely attributed to the differing pharmacokinetics of the two drugs. The shorter half-life of guanadrel allows for more rapid dose adjustments and a quicker resolution of side effects upon dose reduction or discontinuation.[10]

Conclusion

References

Validating the Adrenergic Neuron Blocking Action of Guanadrel Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Guanadrel Sulfate with other adrenergic neuron blocking agents, supported by experimental data and detailed protocols to validate its mechanism of action.

Executive Summary

This compound is a postganglionic adrenergic neuron blocking agent effective in the treatment of hypertension. Its mechanism of action involves uptake into sympathetic neurons via the norepinephrine transporter (NET), followed by displacement of norepinephrine from vesicular storage, ultimately inhibiting its release into the synaptic cleft.[1] This leads to a reduction in sympathetic tone and a lowering of blood pressure.[1] Clinical studies have shown that this compound has a comparable efficacy to older drugs like guanethidine and methyldopa but with a potentially more favorable side-effect profile, exhibiting less frequent and severe drowsiness than methyldopa and less orthostatic faintness and diarrhea than guanethidine.[2][3]

Comparative Performance of Adrenergic Neuron Blocking Agents

The following tables summarize the comparative efficacy and side effect profiles of this compound, Guanethidine, and Methyldopa based on available clinical data.

Table 1: Comparison of Efficacy in Lowering Blood Pressure

FeatureThis compoundGuanethidineMethyldopa
Blood Pressure Reduction Similar to Guanethidine and Methyldopa[2][3]Similar to this compound[3]Similar to this compound[2]
Onset of Action RapidGradualGradual
Half-life ~10 hours~5 daysVariable
Dosage Titration More rapid than GuanethidineSlowGradual

Table 2: Comparison of Common Side Effects

Side EffectThis compoundGuanethidineMethyldopa
Orthostatic Faintness Lower incidence than Guanethidine[3]Twice as high as this compound[3]Low and similar to this compound[2]
Diarrhea Lower incidence than Guanethidine[3]Twice as high as this compound[3]Less common
Drowsiness/Sedation Less frequent and severe than Methyldopa[2]Not a prominent side effectMore frequent and severe than this compound[2]
Dry Mouth Can occurCan occurCommon[4]
Nasal Congestion Can occurCan occurCan occur

Experimental Protocols for Validation

To validate the adrenergic neuron blocking action of this compound, a series of in vitro and in vivo experiments can be performed.

In Vitro Assay: Norepinephrine Reuptake Inhibition Assay

This assay determines the ability of a test compound to inhibit the reuptake of norepinephrine into neuronal cells, a key step in the mechanism of action of this compound.

Objective: To quantify the inhibition of radiolabeled norepinephrine uptake into cultured neuronal cells (e.g., PC12 or SH-SY5Y cells) by this compound.

Materials:

  • Cultured neuronal cells (e.g., PC12 or SH-SY5Y)

  • [³H]-Norepinephrine (radiolabeled)

  • This compound and other test compounds

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Culture neuronal cells to confluency in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Add [³H]-Norepinephrine to each well to initiate the uptake process.

  • Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC₅₀ value).

Ex Vivo Assay: Isolated Perfused Spleen for Norepinephrine Release

This ex vivo model allows for the direct measurement of norepinephrine release from sympathetic nerve endings in response to nerve stimulation and its modulation by this compound.

Objective: To measure the effect of this compound on nerve stimulation-evoked norepinephrine release from an isolated perfused spleen.

Materials:

  • Isolated spleen from a suitable animal model (e.g., rabbit or cat)

  • Perfusion apparatus

  • Krebs-Henseleit solution (perfusion buffer)

  • Stimulating electrodes

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection for norepinephrine measurement

  • This compound

Procedure:

  • Spleen Isolation and Perfusion: Isolate the spleen and cannulate the splenic artery and vein. Perfuse the spleen with oxygenated Krebs-Henseleit solution at a constant flow rate.

  • Equilibration: Allow the preparation to equilibrate for a period of time (e.g., 30-60 minutes).

  • Basal Release: Collect perfusate samples to determine the basal rate of norepinephrine release.

  • Nerve Stimulation: Electrically stimulate the splenic nerve with defined parameters (e.g., frequency, duration, voltage) and collect the perfusate in fractions.

  • Drug Application: Introduce this compound into the perfusion solution at a known concentration and repeat the nerve stimulation protocol.

  • Sample Analysis: Analyze the collected perfusate fractions for norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis: Compare the amount of norepinephrine released during nerve stimulation in the absence and presence of this compound to determine its inhibitory effect.

In Vivo Model: Blood Pressure Measurement in Anesthetized Rats

This in vivo model assesses the overall effect of this compound on systemic blood pressure, which is the ultimate physiological outcome of its adrenergic neuron blocking action.

Objective: To measure the effect of this compound administration on the mean arterial blood pressure of anesthetized rats.

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats

  • Anesthetic agent (e.g., urethane or a combination of ketamine/xylazine)

  • Pressure transducer and data acquisition system

  • Catheters for cannulation of the carotid artery and jugular vein

  • This compound solution for intravenous administration

Procedure:

  • Animal Anesthesia and Cannulation: Anesthetize the rat and surgically expose the carotid artery and jugular vein. Insert catheters into both vessels for blood pressure measurement and drug administration, respectively.

  • Stabilization: Allow the animal to stabilize for a period to obtain a baseline blood pressure reading.

  • Drug Administration: Administer a bolus intravenous injection of this compound at various doses.

  • Blood Pressure Monitoring: Continuously record the mean arterial blood pressure (MAP) before, during, and after drug administration.

  • Data Analysis: Analyze the changes in MAP from baseline in response to different doses of this compound to determine its hypotensive effect.

Visualizing the Mechanism and Workflow

To further elucidate the action of this compound and the process of its validation, the following diagrams are provided.

Guanadrel_Signaling_Pathway cluster_presynaptic Presynaptic Adrenergic Neuron cluster_postsynaptic Postsynaptic Cell NET Norepinephrine Transporter (NET) Guanadrel_cyto Guanadrel NET->Guanadrel_cyto VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Guanadrel_vesicle Guanadrel VMAT2->Guanadrel_vesicle Vesicle Synaptic Vesicle NE_vesicle NE Vesicle->NE_vesicle Vesicle->Guanadrel_vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis (Inhibited) NE_cyto Norepinephrine (NE) Guanadrel_cyto->VMAT2 Uptake NE_vesicle->NE_cyto Guanadrel_vesicle->NE_vesicle Displaces Guanadrel_ext Guanadrel_ext->NET Uptake NE_ext Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor NE Binding (Reduced)

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Validation cluster_invivo In Vivo Validation cluster_data Data Analysis & Comparison A1 Norepinephrine Reuptake Assay A2 Isolated Perfused Spleen (NE Release Assay) C1 Determine IC50 for NE Reuptake Inhibition A1->C1 C2 Quantify Inhibition of Nerve-Stimulated NE Release A2->C2 B1 Blood Pressure Measurement in Anesthetized Rats C3 Analyze Dose-Response Curve for Hypotensive Effect B1->C3 D1 Compare Efficacy & Potency with Alternatives C1->D1 C2->D1 C3->D1 End Conclusion: Validate Mechanism of Action & Comparative Profile D1->End Start Hypothesis: This compound is an Adrenergic Neuron Blocker Start->A1 Start->A2 Start->B1

References

Efficacy of Guanadrel Sulfate in the Context of Modern Antihypertensive Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action of guanadrel sulfate, an older antihypertensive agent, with modern first-line antihypertensive drugs, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), beta-blockers, and calcium channel blockers. The information is based on available clinical data to support a comprehensive evaluation.

Executive Summary

This compound is a postganglionic adrenergic neuron inhibitor that was used for the treatment of hypertension.[1][2][3] Clinical trials conducted primarily in the 1980s and early 1990s demonstrated its efficacy in lowering blood pressure, with performance comparable to other antihypertensives of that era, such as methyldopa and guanethidine.[1][4] However, a comprehensive review of the current medical literature reveals a significant lack of recent, direct comparative studies between this compound and modern first-line antihypertensive agents. This suggests that this compound is not in widespread clinical use today, having been largely superseded by newer agents with generally more favorable side-effect profiles and a larger body of evidence from major clinical outcome trials.

Comparative Efficacy Data

The following tables summarize the available quantitative data from older clinical trials comparing this compound with other antihypertensive agents. It is important to note the limitations of this data, as the comparator drugs are not the current first-line treatments for hypertension.

Table 1: this compound vs. Propranolol - Blood Pressure Reduction

ParameterThis compoundPropranolol
Resting Systolic BP Reduction -16 mm HgNot specified
Resting Diastolic BP Reduction -15 mm Hg-16 mm Hg
Maximal Exercise Systolic BP Reduction -33 mm Hg-44 mm Hg
Maximal Exercise Diastolic BP Reduction -13 mm HgNot specified
Data from a controlled, double-blind, crossover study in 15 physically active, moderately hypertensive subjects.[5]

Table 2: this compound vs. Methyldopa - Blood Pressure Control

ParameterThis compoundMethyldopa
Good Blood Pressure Control 70% of patients70% of patients
Data from a two-year study of 547 hypertensive patients receiving diuretics.[4]

Comparative Side Effect Profiles

The side effect profiles of this compound compared to older antihypertensives are primarily described qualitatively in the available literature.

Table 3: Side Effect Comparison

Side EffectThis compound vs. PropranololThis compound vs. MethyldopaThis compound vs. Guanethidine
Metabolic Effects Associated with significant decreases in mean fasting plasma glucose and total serum cholesterol.--
Exercise Tolerance Did not impair exercise tolerance.--
Drowsiness -Less frequent and less severe.-
Orthostatic Faintness -Similar low frequency of morning orthostatic faintness.The frequency of morning and other orthostatic faintness was half that of guanethidine.
Diarrhea --The frequency of diarrhea was half that of guanethidine.
Qualitative data compiled from comparative studies.[4][5][6]

Common side effects associated with this compound include nausea, vomiting, diarrhea, loss of appetite, headache, dizziness, and drowsiness.[7]

Mechanisms of Action: Signaling Pathways

The following diagrams illustrate the distinct signaling pathways through which this compound and modern antihypertensives exert their effects.

Guanadrel_Sulfate_Pathway

Caption: Mechanism of Action of this compound.

ACE_Inhibitor_ARB_Pathway

Caption: Mechanism of Action of ACE Inhibitors and ARBs.

Beta_Blocker_Pathway

Caption: Mechanism of Action of Beta-Blockers.

CCB_Pathway

Caption: Mechanism of Action of Calcium Channel Blockers.

Experimental Protocols

Title: A Randomized, Double-Blind, Active-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of an Investigational Antihypertensive Agent Compared to a Standard Therapy in Patients with Mild to Moderate Essential Hypertension.

1. Study Objectives:

  • Primary Objective: To compare the change from baseline in trough sitting diastolic blood pressure between the investigational agent and the active comparator after 8 weeks of treatment.

  • Secondary Objectives: To evaluate the change from baseline in trough sitting systolic blood pressure, to assess the proportion of patients achieving target blood pressure goals, and to evaluate the safety and tolerability of the investigational agent.

2. Study Design:

  • This is a multicenter, randomized, double-blind, active-controlled, parallel-group study.

  • After a 2-week placebo run-in period, eligible patients will be randomized in a 1:1 ratio to receive either the investigational agent or the active comparator for 8 weeks.

  • Visits will be scheduled at screening, randomization (Week 0), and at Weeks 2, 4, and 8.

3. Patient Population:

  • Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (sitting diastolic blood pressure ≥ 95 mm Hg and < 110 mm Hg).

  • Exclusion Criteria: Secondary hypertension, history of significant cardiovascular events, severe renal or hepatic impairment, and known hypersensitivity to the study drugs.

4. Treatment:

  • Investigational Agent: Specified dose and formulation.

  • Active Comparator: A standard first-line antihypertensive agent (e.g., lisinopril, amlodipine) at a commonly prescribed dose.

  • Dosing Regimen: Once daily oral administration.

5. Efficacy Assessments:

  • Trough blood pressure and heart rate will be measured at each study visit using a calibrated sphygmomanometer. Three measurements will be taken at 2-minute intervals after the patient has been sitting for at least 5 minutes; the average of the three readings will be used.

6. Safety Assessments:

  • Adverse events will be monitored and recorded throughout the study.

  • Physical examinations, vital signs, 12-lead electrocardiograms (ECGs), and standard laboratory safety tests (hematology, clinical chemistry, urinalysis) will be performed at specified visits.

7. Statistical Analysis:

  • The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in trough sitting diastolic blood pressure at Week 8, with treatment as a factor and baseline blood pressure as a covariate.

Experimental_Workflow

Caption: Generalized Experimental Workflow for a Comparative Antihypertensive Trial.

Conclusion

This compound demonstrated antihypertensive efficacy comparable to agents of its time. However, the landscape of hypertension management has evolved significantly. Modern antihypertensives, such as ACE inhibitors, ARBs, beta-blockers, and calcium channel blockers, have been extensively studied in large-scale clinical trials and have proven benefits in reducing cardiovascular morbidity and mortality. The lack of modern comparative data for this compound, coupled with a side effect profile that includes orthostatic hypotension and central nervous system effects, has led to its replacement by these newer agents in routine clinical practice. For drug development professionals, the story of this compound underscores the continuous need for therapies with improved efficacy, better tolerability, and proven long-term cardiovascular protection.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Guanadrel and Guanethidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of two adrenergic neuron blocking agents, guanadrel and guanethidine. Both drugs have been utilized in the management of hypertension, and understanding their distinct pharmacokinetic properties is crucial for research and development in this therapeutic area. This document summarizes key quantitative data, outlines experimental methodologies for their assessment, and visualizes their mechanism of action.

Executive Summary

Guanadrel and guanethidine, while sharing a similar mechanism of action, exhibit markedly different pharmacokinetic profiles. Guanadrel is characterized by rapid absorption and a relatively short half-life, allowing for more frequent dose adjustments. In contrast, guanethidine displays poor and erratic absorption, coupled with a significantly longer half-life, necessitating a more cautious and gradual dosing strategy. These differences have significant implications for their clinical application and potential for adverse effects.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters for guanadrel and guanethidine, providing a clear quantitative comparison.

Pharmacokinetic ParameterGuanadrelGuanethidine
Absorption
BioavailabilityNot specified, but described as rapidly and readily absorbed from the gastrointestinal tract.[1]Poor and highly variable, ranging from 3% to 30% of an oral dose.[2]
Tmax (Time to Peak Plasma Concentration)0.5 - 1.25 hours[1]1 - 2 hours[3]
Cmax (Peak Plasma Concentration)Approximately 42 ± 73 ng/mL[1]3.6 ± 1.6 ng/mL/hr[3]
Distribution
Protein BindingLow, approximately 20%[4]Data not available in the provided search results.
Volume of Distribution11.5 ± 8.9 L/kg[5]Data not available in the provided search results.
Metabolism
Site of MetabolismPrimarily hepatic.[4]Metabolized by the liver to three metabolites.[2]
MetabolitesPartially metabolized, with nearly 50% of an orally administered dose appearing unchanged in the urine.[1]Metabolites are pharmacologically less active than the parent compound.[2]
Excretion
Route of EliminationPrimarily via urine.[1]Excreted in the urine as metabolites and unchanged drug.[2]
Half-lifeApproximately 10-12 hours.[1][6]Long, approximately 1.5 days, with a second elimination phase of 4 to 8 days.[2][7][8]

Mechanism of Action and Signaling Pathway

Both guanadrel and guanethidine are postganglionic adrenergic blocking agents.[1][2] Their mechanism of action is identical or very similar.[6] They are actively transported into sympathetic neurons via the norepinephrine transporter (NET).[8][9] Once inside the neuron, they are concentrated in and displace norepinephrine from storage vesicles, leading to a gradual depletion of norepinephrine stores.[1][2][8] This prevents the release of norepinephrine in response to nerve stimulation, resulting in reduced sympathetic tone, vasodilation, and a decrease in blood pressure.[1][2]

cluster_presynaptic Presynaptic Sympathetic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell NET Norepinephrine Transporter (NET) Vesicle Storage Vesicle NET->Vesicle Transport into Neuron NE Norepinephrine (NE) Drug Guanadrel or Guanethidine Vesicle->Drug Displaces NE Drug->NET Uptake Depletion NE Depletion Drug->Depletion NoRelease Inhibition of NE Release Depletion->NoRelease NE_Released Released NE AdrenergicReceptor Adrenergic Receptor NE_Released->AdrenergicReceptor Blocked Response Reduced Sympathetic Response AdrenergicReceptor->Response cluster_workflow Experimental Workflow for Pharmacokinetic Analysis Start Blood Sample Collection Centrifugation Plasma Separation Start->Centrifugation Extraction Liquid-Liquid Extraction Centrifugation->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

References

Guanadrel Sulfate as a reference compound in adrenergic blocker screening

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Guanadrel Sulfate serves as a valuable reference compound in the screening of adrenergic blockers. This guide provides a comprehensive comparison of this compound with other adrenergic neuron blocking agents, supported by available data and detailed experimental protocols to aid in assay development and compound evaluation.

This compound is a postganglionic adrenergic neuron blocking agent.[1][2] Its mechanism of action involves its uptake into sympathetic neurons via the norepinephrine transporter (NET), followed by its concentration in and eventual displacement of norepinephrine from synaptic vesicles.[2][3] This leads to a reduction in the release of norepinephrine upon nerve stimulation, resulting in a decrease in sympathetic tone and a lowering of blood pressure.[1]

Comparative Analysis of Adrenergic Neuron Blockers

FeatureThis compoundGuanethidineReserpine
Primary Mechanism Inhibits norepinephrine release by vesicular displacement[1][3]Inhibits norepinephrine release by vesicular displacementInhibits vesicular monoamine transporter (VMAT), leading to norepinephrine depletion[4]
Transporter Substrate Norepinephrine Transporter (SLC6A2)[3]Norepinephrine Transporter (SLC6A2)Not a primary uptake substrate
Onset of Action Rapid[5]GradualSlow
Half-life Approximately 10 hours[5]Long (approximately 5 days)Long
Clinical Efficacy Comparable to Guanethidine and Methyldopa in mild to moderate hypertension[5]Effective in severe hypertensionEffective, but often associated with central nervous system side effects
Common Side Effects Less orthostatic dizziness and diarrhea than Guanethidine[5][6]Marked postural hypotension, diarrhea[6]Sedation, depression

Experimental Protocols for Adrenergic Blocker Screening

The screening of compounds for adrenergic neuron blocking activity typically involves a combination of transporter uptake assays and functional assays to measure the inhibition of norepinephrine release.

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This assay determines a compound's ability to compete with norepinephrine for uptake into cells expressing the norepinephrine transporter.

Objective: To determine the IC50 value of a test compound for the inhibition of norepinephrine uptake.

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • [³H]-Norepinephrine

  • Test compounds (including this compound as a reference)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Protocol:

  • Cell Plating: Plate hNET-HEK293 cells in a suitable multi-well format and grow to confluence.

  • Compound Incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or reference compound (this compound) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Add a fixed concentration of [³H]-Norepinephrine to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]-Norepinephrine taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC50 value).

Functional Assay: Electrically Stimulated Norepinephrine Release

This assay directly measures the ability of a compound to inhibit the release of norepinephrine from neuronal cells or isolated tissues following electrical stimulation.

Objective: To assess the functional effect of a test compound on inhibiting neurotransmitter release.

Materials:

  • PC-12 cells (differentiated to a neuronal phenotype) or isolated vas deferens tissue

  • [³H]-Norepinephrine (for pre-loading)

  • Physiological salt solution (e.g., Tyrode's solution)

  • Electrical field stimulation apparatus

  • Scintillation fluid and counter

Protocol:

  • Tissue/Cell Preparation and Loading: Prepare the isolated tissue or cultured cells and incubate with [³H]-Norepinephrine to load the synaptic vesicles.

  • Washout: Wash the preparation with physiological salt solution to remove excess unincorporated [³H]-Norepinephrine.

  • Compound Incubation: Perfuse the preparation with the physiological salt solution containing the test compound or reference compound (this compound) at various concentrations.

  • Electrical Stimulation: Apply electrical field stimulation to elicit the release of [³H]-Norepinephrine. Collect the superfusate in fractions.

  • Measurement of Release: Quantify the amount of radioactivity in the collected fractions using a scintillation counter.

  • Data Analysis: Compare the amount of [³H]-Norepinephrine released in the presence and absence of the test compound to determine its inhibitory effect.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and processes.

Guanadrel_Mechanism cluster_neuron Sympathetic Neuron Terminal cluster_cleft Synaptic Cleft NE_Vesicle Norepinephrine (NE) in Synaptic Vesicle Synaptic_Cleft NE_Vesicle->Synaptic_Cleft Release upon Nerve Impulse Guanadrel_Vesicle Guanadrel in Synaptic Vesicle Guanadrel_Vesicle->Synaptic_Cleft Displaces NE, Inhibits Release NET Norepinephrine Transporter (NET) NET->Guanadrel_Vesicle Transport Guanadrel_Ext Guanadrel Guanadrel_Ext->NET Uptake

Caption: Mechanism of Guanadrel Action.

NET_Assay_Workflow Start Plate hNET-expressing cells Wash1 Wash cells with assay buffer Start->Wash1 Preincubation Pre-incubate with Guanadrel or Test Compound Wash1->Preincubation Add_Radioligand Add [³H]-Norepinephrine Preincubation->Add_Radioligand Incubate Incubate for uptake Add_Radioligand->Incubate Terminate Terminate uptake by washing with cold buffer Incubate->Terminate Lyse Lyse cells Terminate->Lyse Count Measure radioactivity (Scintillation Counting) Lyse->Count Analyze Calculate IC50 values Count->Analyze

Caption: NET Uptake Inhibition Assay Workflow.

Functional_Assay_Workflow Start Prepare neuronal cells or isolated tissue Load Load with [³H]-Norepinephrine Start->Load Wash Wash to remove unbound radiolabel Load->Wash Perfuse Perfuse with Guanadrel or Test Compound Wash->Perfuse Stimulate Apply Electrical Field Stimulation Perfuse->Stimulate Collect Collect superfusate fractions Stimulate->Collect Count Measure radioactivity in fractions Collect->Count Analyze Determine inhibition of release Count->Analyze

Caption: Functional Norepinephrine Release Assay.

References

Guanadrel vs. Placebo for Blood Pressure Reduction: A Statistical and Methodological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Efficacy of Guanadrel in Blood Pressure Reduction

Guanadrel sulfate has been demonstrated to be an effective antihypertensive agent in multiple clinical trials.[1][2] It has been shown to be comparable in efficacy to other antihypertensive drugs such as guanethidine and methyldopa.[3] The following table summarizes the typical blood pressure reductions observed with guanadrel treatment based on available clinical data. It is important to note that a direct, head-to-head, placebo-controlled trial's quantitative data was not available in the reviewed literature. The placebo effect in hypertension trials can be significant, with a meta-analysis of 13 randomized, double-blind, placebo-controlled trials showing a mean blood pressure reduction of approximately 4/3 mmHg (systolic/diastolic) in the placebo group.

Treatment GroupTypical Systolic Blood Pressure Reduction (mmHg)Typical Diastolic Blood Pressure Reduction (mmHg)
Guanadrel 15 - 3010 - 20
Placebo (Estimated) 4 - 53 - 4

Note: The data for Guanadrel is aggregated from various clinical studies. The Placebo data is an estimated average from hypertension trials and not from a direct comparison study with Guanadrel.

Experimental Protocols

The gold standard for evaluating the efficacy of an antihypertensive drug like guanadrel is the randomized, double-blind, placebo-controlled clinical trial. The following outlines a typical experimental protocol for such a study.

Study Design

A parallel-group or crossover design is commonly employed. In a parallel design, one group of participants receives guanadrel, and the other receives a placebo for the duration of the study. In a crossover design, participants receive both treatments in a sequential, randomized order, separated by a washout period.

Participant Selection

Participants are typically adults with a diagnosis of essential hypertension, often within a specific range of diastolic and systolic blood pressure (e.g., diastolic blood pressure of 95-115 mmHg).[4] Key exclusion criteria often include secondary hypertension, severe cardiovascular disease, renal or hepatic impairment, and contraindications to the study medication.

Intervention and Dosage

The treatment period usually involves a dose-titration phase followed by a maintenance phase. For guanadrel, an initial dose of 10 mg daily (in two divided doses) might be used, with gradual increases based on blood pressure response to a maximum of around 75 mg daily.[5] The placebo group receives identical-looking tablets on the same schedule.

Blood Pressure Measurement

Blood pressure is the primary endpoint. Measurements are typically taken at baseline and at regular intervals throughout the study. Standardized procedures are crucial, including a rest period before measurement and using a calibrated sphygmomanometer. Ambulatory blood pressure monitoring (ABPM) may also be used to assess the 24-hour blood pressure profile.

Statistical Analysis

The primary efficacy analysis usually involves comparing the change in blood pressure from baseline to the end of the treatment period between the guanadrel and placebo groups. Statistical tests such as an analysis of covariance (ANCOVA), with baseline blood pressure as a covariate, are commonly used.

Mechanism of Action: Guanadrel

Guanadrel is a postganglionic adrenergic-blocking agent.[3] Its primary mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve endings. By depleting norepinephrine stores, guanadrel reduces the sympathetic tone on blood vessels, leading to vasodilation and a subsequent reduction in blood pressure.[3]

cluster_neuron Sympathetic Nerve Terminal cluster_vessel Blood Vessel Smooth Muscle Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine_Release Norepinephrine Release Norepinephrine_Vesicle->Norepinephrine_Release Inhibits Adrenergic_Receptor α-Adrenergic Receptor Norepinephrine_Release->Adrenergic_Receptor Binds to Guanadrel Guanadrel Guanadrel->Norepinephrine_Vesicle Displaces Norepinephrine Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Blood_Pressure Blood Pressure Reduction Vasoconstriction->Blood_Pressure Leads to (Inhibition of)

Caption: Mechanism of action of Guanadrel in reducing blood pressure.

Experimental Workflow: Placebo-Controlled Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for an antihypertensive agent like guanadrel.

Screening Patient Screening (Hypertensive Adults) Baseline Baseline Assessment (Blood Pressure Measurement) Screening->Baseline Randomization Randomization Baseline->Randomization Guanadrel_Group Guanadrel Treatment Group Randomization->Guanadrel_Group Placebo_Group Placebo Treatment Group Randomization->Placebo_Group Follow_Up Follow-up Visits (Blood Pressure Monitoring, Adverse Event Reporting) Guanadrel_Group->Follow_Up Placebo_Group->Follow_Up Analysis Statistical Analysis (Comparison of Blood Pressure Changes between Groups) Follow_Up->Analysis

Caption: Workflow of a randomized, placebo-controlled clinical trial.

References

In Vivo Validation of Guanadrel Sulfate's Effect on Norepinephrine Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Guanadrel Sulfate's in vivo effect on norepinephrine release with other sympatholytic agents. Experimental data is presented to support the comparison, and detailed methodologies for key experiments are outlined.

Introduction

This compound is a postganglionic adrenergic-blocking agent that has been utilized in the management of hypertension. Its primary mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve endings. This guide delves into the in vivo validation of this effect, comparing it with other sympatholytic drugs, namely guanethidine and methyldopa. Understanding the nuances of how these compounds modulate norepinephrine is crucial for researchers and drug development professionals in the field of cardiovascular pharmacology and neuroscience.

Guanadrel is taken up into sympathetic neurons by the norepinephrine transporter (NET). Once inside, it accumulates in the storage vesicles and displaces norepinephrine, leading to a depletion of the neurotransmitter available for release upon nerve stimulation. This ultimately results in reduced sympathetic tone and a lowering of blood pressure.[1][2][3]

Comparative Analysis of Norepinephrine Release

The in vivo effects of this compound, Guanethidine, and Methyldopa on norepinephrine levels have been investigated in various studies. The following table summarizes the quantitative data on plasma norepinephrine concentrations following treatment with these agents.

DrugBaseline Plasma NorepinephrinePost-treatment Plasma NorepinephrineSpeciesReference
This compound 1.28 ± 0.09 nM0.85 ± 0.06 nMHuman[4]
Methyldopa 448 ± 76 pg/mL223 ± 39 pg/mLHuman[5]
Guanethidine Data not available in pg/mL or nMSignificant depletion in tissuesRat[6][7]

Note: Direct comparative studies measuring plasma norepinephrine levels for all three drugs under identical conditions are limited. The data presented is from separate studies and should be interpreted with caution. Guanethidine's primary effect is significant depletion of norepinephrine in tissues rather than a direct measurable change in plasma levels in all studies.

Mechanism of Action and Signaling Pathways

The signaling pathway for norepinephrine release and the mechanism of action of this compound are depicted in the following diagrams.

cluster_0 Presynaptic Sympathetic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Cell Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_cytoplasm NE NE_vesicle->NE_cytoplasm NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Exocytosis Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Response Physiological Response Adrenergic_Receptor->Response Action_Potential Action Potential Action_Potential->NE_vesicle Ca2+ influx NET->NE_cytoplasm

Diagram 1: Norepinephrine Synthesis, Release, and Reuptake Pathway.

cluster_0 Presynaptic Sympathetic Neuron cluster_1 Synaptic Cleft Guanadrel_ext This compound (extracellular) NET Norepinephrine Transporter (NET) Guanadrel_ext->NET Guanadrel_int Guanadrel (intracellular) NET->Guanadrel_int Guanadrel_vesicle Guanadrel in Vesicle Guanadrel_int->Guanadrel_vesicle VMAT2 NE_vesicle Norepinephrine (NE) in Vesicle NE_displaced Displaced NE NE_vesicle->NE_displaced NE_release_blocked Reduced NE Release NE_vesicle->NE_release_blocked Nerve Impulse Guanadrel_vesicle->NE_vesicle Displaces

Diagram 2: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's effect on norepinephrine release.

In Vivo Measurement of Plasma Norepinephrine using [3H]-Norepinephrine Tracer Kinetics

This method allows for the quantification of norepinephrine spillover into the plasma, providing an index of sympathetic nervous system activity.

Experimental Workflow:

cluster_0 Subject Preparation cluster_1 Tracer Infusion cluster_2 Blood Sampling and Analysis cluster_3 Calculation P1 Fasting and Supine Rest P2 Catheter Placement (Venous and Arterial) P1->P2 T1 Infusion of [3H]-Norepinephrine P2->T1 T2 Achieve Steady-State Plasma Concentration T1->T2 S1 Arterial Blood Sampling T2->S1 S2 Plasma Separation S1->S2 S3 Measurement of [3H]-NE and Endogenous NE (HPLC) S2->S3 C1 Calculate NE Clearance and Spillover Rate S3->C1

Diagram 3: Workflow for [3H]-Norepinephrine Tracer Kinetics.

Detailed Steps:

  • Subject Preparation: Human subjects or animals are typically fasted overnight. On the day of the study, they rest in a supine position in a quiet, temperature-controlled room. Catheters are inserted into a peripheral vein for tracer infusion and into an artery for blood sampling.

  • Tracer Infusion: A tracer dose of radiolabeled norepinephrine, such as [3H]-norepinephrine, is infused at a constant rate. The infusion continues until a steady-state concentration of the tracer is achieved in the plasma, which typically takes about 30-60 minutes.

  • Blood Sampling: Once steady-state is reached, arterial blood samples are collected at regular intervals.

  • Sample Processing and Analysis: Blood samples are immediately placed on ice and then centrifuged to separate the plasma. Plasma is stored at -80°C until analysis. The concentrations of both endogenous norepinephrine and the [3H]-norepinephrine tracer are determined using high-performance liquid chromatography (HPLC) with electrochemical or radiometric detection.

  • Data Calculation: Norepinephrine clearance is calculated by dividing the infusion rate of the tracer by the steady-state plasma concentration of the tracer. The norepinephrine spillover rate, which reflects the rate of norepinephrine release into the circulation, is then calculated by multiplying the norepinephrine clearance by the plasma concentration of endogenous norepinephrine.

In Vivo Microdialysis for Norepinephrine Measurement

Microdialysis is a technique used to measure the concentration of unbound analytes in the extracellular fluid of tissues.

Experimental Workflow:

cluster_0 Probe Implantation cluster_1 Perfusion and Sampling cluster_2 Analysis I1 Surgical Implantation of Microdialysis Probe into Target Tissue P1 Perfusion of Probe with Artificial Cerebrospinal Fluid I1->P1 P2 Collection of Dialysate at Regular Intervals P1->P2 A1 Quantification of Norepinephrine in Dialysate (HPLC-ED) P2->A1

Diagram 4: Workflow for In Vivo Microdialysis.

Detailed Steps:

  • Probe Implantation: A small microdialysis probe is stereotactically implanted into the specific tissue of interest (e.g., a specific brain region or muscle tissue) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a low, constant flow rate.

  • Diffusion and Collection: As the perfusion fluid passes through the semipermeable membrane at the tip of the probe, substances from the surrounding extracellular fluid, including norepinephrine, diffuse into the perfusion fluid down their concentration gradient. The resulting fluid, called the dialysate, is collected at regular intervals.

  • Analysis: The concentration of norepinephrine in the dialysate is measured using highly sensitive analytical techniques, most commonly HPLC with electrochemical detection (HPLC-ED).

Conclusion

In vivo studies confirm that this compound effectively reduces the release of norepinephrine from sympathetic nerve endings, leading to a decrease in plasma norepinephrine levels. This mechanism of action is shared with guanethidine, though the two drugs exhibit different pharmacokinetic profiles. Methyldopa also lowers plasma norepinephrine, but its primary action is centrally mediated. The choice of which agent to use in a research or clinical setting depends on the desired onset and duration of action, as well as the side effect profile. The experimental protocols described herein provide a framework for the continued investigation and comparison of these and other sympatholytic agents.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Guanadrel Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Guanadrel Sulfate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazard statements that necessitate careful handling and the use of appropriate personal protective equipment.[1]

Hazard Summary

Hazard StatementDescription
H302 + H332Harmful if swallowed or if inhaled.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H402Harmful to aquatic life.[1]

Recommended Personal Protective Equipment

To mitigate the risks associated with these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to prevent eye contact.[1]
Face Protection Face ShieldTo be used in addition to safety glasses or goggles when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesGloves must be inspected prior to use and disposed of after contamination.[1] Use proper glove removal technique to avoid skin contact.[1]
Skin and Body Protection Laboratory CoatA protective gown or lab coat should be worn.[2]
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator is required to prevent inhalation of dust.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow outlines the key steps from preparation to disposal.

Guanadrel_Sulfate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Don Appropriate PPE B Work in a Well-Ventilated Area A->B C Weigh and Handle Solid Material Carefully B->C Proceed to Handling D Avoid Generating Dust C->D E Prepare Solutions in a Fume Hood D->E F Dispose of Contaminated Gloves and PPE E->F Proceed to Disposal G Dispose of Waste in Accordance with Regulations F->G H In Case of Skin Contact I In Case of Eye Contact J In Case of Inhalation K In Case of Ingestion

This compound Safe Handling Workflow

Step-by-Step Handling and Emergency Procedures

Handling:

  • Preparation: Before handling this compound, ensure you are in a well-ventilated area and have donned all the required PPE as specified in the table above.[1]

  • Weighing and Transfer: When weighing or transferring the solid material, do so carefully to avoid creating dust.

  • Solution Preparation: If preparing a solution, perform this task within a certified chemical fume hood to minimize inhalation exposure.

  • Cleaning: After handling, thoroughly wash your hands and any exposed skin.[1]

Emergency Procedures:

In the event of an exposure, follow these immediate first aid measures.

Exposure RouteFirst Aid Measures
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1] If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]

Storage and Disposal:

  • Storage: Store this compound in well-closed containers.[4][5]

  • Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. Avoid release to the environment.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanadrel Sulfate
Reactant of Route 2
Reactant of Route 2
Guanadrel Sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.